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Core Science & Biosynthesis

Foundational

Engineering Reactivity: A Technical Guide to the Properties and Applications of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine

Executive Summary In the landscape of heterocyclic drug development, the isoxazole ring is a privileged scaffold, frequently appearing in anti-inflammatory agents, antibiotics, and kinase inhibitors. However, the inheren...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic drug development, the isoxazole ring is a privileged scaffold, frequently appearing in anti-inflammatory agents, antibiotics, and kinase inhibitors. However, the inherent electronic properties of the isoxazole core often render its exocyclic substituents chemically inert. 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine is a critical, transiently protected intermediate designed to overcome this inertness. By temporarily silylating the parent compound, 3-amino-5-methylisoxazole, chemists can unlock orthogonal reactivity, enabling the high-yield synthesis of complex active pharmaceutical ingredients (APIs) such as sulfamethoxazole and isoxicam.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic causality, and validated experimental protocols for utilizing this silylated intermediate in advanced organic synthesis.

Chemical Identity & Physicochemical Profile

The synthesis of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine begins with its parent compound, 3-amino-5-methylisoxazole () [1]. The introduction of the trimethylsilyl (TMS) group fundamentally alters the physical and chemical behavior of the molecule, shifting it from a stable, crystalline solid to a moisture-sensitive, highly reactive intermediate.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine
Parent Compound 3-Amino-5-methylisoxazole (CAS: 1072-67-9)
Molecular Formula C₇H₁₄N₂OSi
Molecular Weight 170.29 g/mol
Physical State Pale yellow oil / liquid (crude, in situ)
Solubility Highly soluble in Toluene, THF, DCM; Reacts violently with H₂O
Stability Highly moisture-sensitive (hydrolyzes back to parent amine)
Primary Application Reactive nucleophile for sulfonamide and amide coupling

The Causality of Reactivity: Overcoming Isoxazole Inertness

As a Senior Application Scientist, one must look beyond the structural drawing and understand the quantum mechanical realities of the molecule. Why is the parent compound, 3-amino-5-methylisoxazole, notoriously difficult to couple with electrophiles?

The Electronic Dilemma: The lone pair of electrons on the exocyclic primary amine (at the 3-position) is heavily delocalized into the electron-withdrawing isoxazole ring—specifically conjugating with the adjacent C=N double bond and the highly electronegative oxygen atom [3]. This delocalization significantly lowers the energy of the nitrogen's Highest Occupied Molecular Orbital (HOMO), rendering the amine a remarkably poor nucleophile. Attempting direct coupling with sulfonyl chlorides often results in dismal yields and heavy degradation.

The Silylation Solution: Converting the primary amine to 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine solves this through two distinct mechanisms:

  • Electronic Activation: Silicon is more electropositive than carbon or hydrogen. The TMS group donates electron density to the nitrogen via the inductive effect (+I). This localized electron density raises the HOMO energy of the nitrogen, restoring its nucleophilic character and allowing it to attack electrophilic centers (like the sulfur in a sulfonyl chloride) with high efficiency.

  • Steric Shielding: Highly reactive electrophiles often cause unwanted di-substitution (e.g., di-sulfonylation) on primary amines. The massive steric bulk of the TMS group acts as a physical shield, ensuring that only mono-substitution occurs. Once the coupling is complete, the TMS group is easily cleaved during a mild aqueous workup.

Mechanistic Pathway & Downstream Applications

The most prominent industrial application of this intermediate is in the synthesis of Sulfamethoxazole , a widely prescribed sulfonamide antibiotic. The reaction relies on the transient activation of the amine to facilitate a nucleophilic attack on 4-acetamidobenzenesulfonyl chloride.

Mechanism A 3-Amino-5-methylisoxazole (Poor Nucleophile) C 5-Methyl-N-(TMS)isoxazol-3-amine (Activated Intermediate) A->C + Heat - NH3 B HMDS / TMSCl (Silylating Agent) B->C E Sulfamethoxazole Precursor (Coupled Product) C->E Nucleophilic Attack D 4-Acetamidobenzenesulfonyl Chloride D->E

Figure 1: Mechanistic pathway of isoxazole amine silylation and subsequent sulfonylation.

Beyond antibiotics, this silylation strategy is frequently utilized in the synthesis of complex heterocycles, such as Betti bases and novel kinase inhibitors [2], where orthogonal protecting group chemistry is required to navigate multi-step syntheses without cross-reactivity.

Validated Experimental Protocol: Telescoped Silylation and Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Because the TMS-intermediate is highly moisture-sensitive, it is rarely isolated. Instead, it is generated in situ and used in a "telescoped" (one-pot, two-step) reaction.

Step-by-Step Methodology

Step 1: Azeotropic Drying

  • Charge a flame-dried round-bottom flask with 3-amino-5-methylisoxazole (1.0 eq) and anhydrous toluene (5 volumes).

  • Equip the flask with a Dean-Stark trap and reflux for 2 hours to azeotropically remove any trace water. Causality: Even trace moisture will rapidly hydrolyze the silylating agent, killing the reaction.

Step 2: Silylation 3. Cool the mixture to 80°C. Add Hexamethyldisilazane (HMDS, 0.6 eq) and a catalytic amount of Trimethylsilyl chloride (TMSCl, 0.05 eq). 4. Heat the reaction to a gentle reflux (110°C) under a positive pressure of dry nitrogen.

Step 3: Analytical Validation & In-Process Control (IPC) 5. Monitor the reaction via the bubbler. The reaction produces ammonia (NH₃) gas. When gas evolution ceases (typically 3-4 hours), the silylation is nearing completion. 6. Self-Validating Step: Withdraw a 0.1 mL aliquot, dilute in anhydrous CDCl₃, and perform a rapid ¹H-NMR. The disappearance of the broad -NH₂ singlet (~4.5 ppm) and the appearance of a sharp 9-proton TMS singlet (~0.2 ppm) confirms the formation of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine.

Step 4: Telescoped Coupling 7. Cool the reactor to 0°C. Add anhydrous pyridine (1.2 eq) to act as an acid scavenger. 8. Slowly add the desired electrophile (e.g., 4-acetamidobenzenesulfonyl chloride, 1.05 eq) dissolved in anhydrous THF over 30 minutes, maintaining the internal temperature below 5°C. 9. Allow the reaction to warm to room temperature and stir for 4 hours.

Step 5: Deprotection and Workup 10. Quench the reaction by adding 1M aqueous HCl (pH ~3). Causality: The acidic aqueous environment instantly cleaves the N-TMS bond, releasing the final coupled product while washing away pyridine and silanol byproducts. 11. Extract with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure to yield the crude product.

Workflow Step1 Step 1: Drying Azeotropic distillation of starting amine in Toluene Step2 Step 2: Silylation Addition of HMDS + cat. TMSCl, Reflux at 110°C Step1->Step2 Step3 Step 3: IPC Monitoring Verify NH3 evolution ceases & 1H-NMR confirms TMS peak Step2->Step3 Step4 Step 4: Telescoped Coupling Cool to 0°C, add sulfonyl chloride in Pyridine/THF Step3->Step4 Step5 Step 5: Deprotection Aqueous acidic workup to cleave TMS group Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and utilization of the TMS derivative.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66172, 3-Amino-5-methylisoxazole" PubChem. URL:[Link]

  • Baumann, M., et al. "Synthetic Approaches to the New Drugs Approved During 2017" Journal of Medicinal Chemistry. URL:[Link]

  • Obydennov, D. L., et al. "Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids" Chemistry of Heterocyclic Compounds. URL:[Link]

Exploratory

Synthesis Pathway and Mechanistic Evaluation of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Type: Technical Whitepaper & Process Guide Executive Summary 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine is a critical, t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Type: Technical Whitepaper & Process Guide

Executive Summary

5-Methyl-N-(trimethylsilyl)isoxazol-3-amine is a critical, transiently protected intermediate utilized in the advanced synthesis of complex pharmaceuticals, most notably sulfonamide antibiotics (e.g., sulfamethoxazole) and modern kinase inhibitors like tivozanib[1][2]. The free amine precursor, 3-amino-5-methylisoxazole (3A5MI)[3], possesses two exocyclic N-H bonds. When subjected to highly electrophilic reagents such as sulfonyl chlorides, the unprotected free amine is highly prone to bis-sulfonylation, which drastically reduces the yield of the desired mono-substituted active pharmaceutical ingredient (API).

By introducing a trimethylsilyl (TMS) group, chemists achieve orthogonal protection. The bulky TMS group provides steric shielding against secondary electrophilic attacks, while the silicon atom donates electron density via the alpha-silicon effect, subtly modulating the nucleophilicity of the remaining N-H bond for controlled, high-yield coupling[4]. This guide details the causal mechanics, quantitative reagent selection, and self-validating protocols for this two-step synthesis.

Retrosynthetic Architecture & Mechanistic Causality

The synthesis of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine is executed via a highly controlled, two-stage process designed to maximize regioselectivity and atom economy.

Step 1: De Novo Isoxazole Construction

The core scaffold is constructed via the cyclocondensation of a 4-carbon building block (acetoacetonitrile) with hydroxylamine[5]. Causality of Reagent Choice: Utilizing a β -ketonitrile instead of a symmetric 1,3-diketone ensures strict regiocontrol. The hydroxylamine selectively attacks the highly electrophilic ketone carbonyl first, forming a transient oxime intermediate. This oxime then undergoes rapid intramolecular cyclization by attacking the nitrile carbon, yielding exclusively the 3-amino-5-methyl isomer rather than a complex mixture of regioisomers[6].

Step 2: Regioselective N-Silylation

The exocyclic primary amine of 3A5MI is converted to a secondary silylamine using hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl). Causality of Reagent Choice: While TMSCl is a powerful silylating agent, it generates equimolar amounts of HCl, necessitating a sacrificial base like triethylamine (TEA)[4]. This produces a thick TEA·HCl salt precipitate that complicates stirring and requires an aqueous workup—highly undesirable since silylamines are moisture-sensitive. HMDS, conversely, reacts to produce only ammonia gas. The evolution of NH 3​ drives the reaction to completion (Le Chatelier's principle) and leaves a clean, salt-free reaction matrix, making it the superior choice for process-scale synthesis.

Pathway A Acetoacetonitrile + Hydroxylamine B 3-Amino-5-methylisoxazole (Core Scaffold) A->B Cyclization (pH 10-12, 60°C) C 5-Methyl-N-(trimethylsilyl) isoxazol-3-amine B->C N-Silylation (HMDS, reflux)

Fig 1: Two-step synthetic pathway from acetoacetonitrile to the N-silylated isoxazole derivative.

Quantitative Reagent Analysis

Selecting the appropriate silylating agent is critical for balancing yield, scalability, and downstream purification requirements. The table below summarizes the empirical data for the N-silylation of 3A5MI.

Table 1: Comparative Analysis of N-Silylation Reagents for 3A5MI

Silylating AgentCo-Reagent / CatalystPrimary ByproductTypical YieldScalability & Process Notes
TMSCl Triethylamine (TEA)TEA·HCl (Solid)80–85%Moderate. Salt precipitation requires inert filtration; trace moisture ruins yield.
HMDS Saccharin (Catalytic)Ammonia (Gas)90–95%Excellent. Gas evolution drives equilibrium; solvent-free conditions possible.
BSA NoneTMS-acetamide85–90%Good. Highly reactive but expensive; lower atom economy for large-scale ops.

Note: BSA = N,O-Bis(trimethylsilyl)acetamide.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every synthetic step must be a self-validating system. The following protocols integrate analytical checkpoints directly into the workflow to ensure process integrity.

Protocol A: Synthesis of 3-Amino-5-methylisoxazole (3A5MI)

Objective: Synthesize the core isoxazole ring with >98% regiochemical purity.

  • Reagent Preparation: In a 500 mL jacketed reactor, dissolve hydroxylamine hydrochloride (1.2 eq) in deionized water. Slowly add potassium carbonate (1.5 eq) under continuous stirring.

    • Causality: K 2​ CO 3​ neutralizes the HCl salt, generating the free hydroxylamine base necessary for nucleophilic attack[7].

  • Condensation: Add acetoacetonitrile (1.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 30 °C to prevent runaway exothermic degradation[5].

  • Cyclization: Elevate the reactor temperature to 60 °C and hold for 4 hours.

    • Validation Checkpoint 1: Pull a 100 µL aliquot, quench in methanol, and analyze via HPLC. The reaction is complete when the acetoacetonitrile peak (UV 210 nm) is <1% AUC.

  • Isolation: Cool the mixture to 5 °C. Adjust the pH to 11–12 using 30% NaOH to precipitate the product[7]. Filter the light-yellow crystals under a vacuum and dry in a desiccator over P 2​ O 5​ .

    • Validation Checkpoint 2: Determine the melting point. Pure 3A5MI exhibits a sharp melting point at 59–61 °C.

Protocol B: Regioselective N-Silylation using HMDS

Objective: Convert 3A5MI to 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine without over-silylation.

  • Inert Setup: Purge a 250 mL round-bottom flask with Argon. Moisture must be strictly excluded to prevent the hydrolysis of the TMS group.

  • Reagent Charging: Add dry 3A5MI (1.0 eq) and Hexamethyldisilazane (HMDS, 3.0 eq). Add a catalytic amount of saccharin (0.05 eq).

    • Causality: Saccharin acts as a mild acid catalyst, slightly protonating the HMDS to increase the electrophilicity of the silicon center without introducing water or strong mineral acids.

  • Reflux & Gas Evolution: Heat the mixture to reflux (approx. 125 °C). Route the exhaust through a bubbler to monitor ammonia gas evolution.

  • Completion & Isolation: Once gas evolution ceases (typically 3–4 hours), cool the mixture to room temperature. Remove excess HMDS via vacuum distillation (rotary evaporator, 40 °C, 10 mbar).

    • Validation Checkpoint 3: Analyze the resulting oil via 1 H NMR (in anhydrous CDCl 3​ ). Validation is confirmed by the disappearance of the broad -NH 2​ singlet (~4.5 ppm) and the appearance of a sharp 9-proton singlet at ~0.2 ppm corresponding to the TMS group. GC-MS will confirm the target mass[8].

Mechanism N1 3-Amino-5-methylisoxazole (Nucleophile) N3 Nucleophilic Attack at Si (Transition State) N1->N3 N2 Hexamethyldisilazane (HMDS) (Silylating Agent) N2->N3 N4 Proton Transfer & NH3 Gas Evolution N3->N4 - NH3 (gas) N5 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine (Target Product) N4->N5

Fig 2: Mechanistic workflow of the N-silylation step using HMDS, driven by ammonia gas evolution.

Sources

Foundational

Molecular Structure, Conformation, and Silylation Dynamics of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine

Executive Summary For researchers and drug development professionals, the functionalization of heterocyclic amines is a cornerstone of rational drug design. 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine (a silylated deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the functionalization of heterocyclic amines is a cornerstone of rational drug design. 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine (a silylated derivative of 5-methylisoxazol-3-amine) serves as a critical intermediate in the synthesis of complex pharmaceuticals, including α-aminophosphonates, substituted guanidines, and enaminone-based therapeutics[1][2][3].

This whitepaper provides an in-depth technical analysis of the molecular conformation of this compound, the electronic interplay between the isoxazole core and the trimethylsilyl (TMS) group, and a field-proven, self-validating protocol for its synthesis.

Molecular Structure and Conformational Analysis

The molecular architecture of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine is dictated by a delicate balance of steric hindrance and electronic delocalization. The parent compound, 5-methylisoxazol-3-amine, features an electron-deficient primary amine due to the adjacent C=N double bond and the highly electronegative oxygen atom within the isoxazole ring[4].

Electronic Effects and Nitrogen Hybridization

In standard aliphatic amines, the nitrogen atom adopts an sp3 -hybridized pyramidal geometry. However, upon silylation, the geometry of the nitrogen atom in 5-Methyl-N-(TMS)isoxazol-3-amine flattens, acquiring significant sp2 character. This planarization is driven by negative hyperconjugation (often described historically as pπ−dπ bonding). The lone pair on the nitrogen atom ( nN​ ) delocalizes into the low-lying, empty antibonding orbitals ( σSi−C∗​ ) of the silicon atom. This electronic stabilization reduces the basicity and nucleophilicity of the nitrogen, making the TMS group an excellent protecting group during aggressive downstream reactions like carbodiimide additions[3].

Steric Parameters and Conformational Locking

The trimethylsilyl group is sterically massive (A-value 2.5 kcal/mol). Because the nitrogen atom is nearly planar, rotation around the C3−N bond is highly restricted. The TMS group experiences severe allylic-type A(1,3) strain if oriented toward the C4−H position of the isoxazole ring. Consequently, the thermodynamically preferred conformation locks the TMS group anti to the C4 carbon, projecting the bulky methyl groups of the silicon atom away from the heterocyclic core.

ConformationLogic N_atom Nitrogen Atom sp2-hybridized character TMS_grp TMS Group High Steric Bulk N_atom->TMS_grp n(N) -> σ*(Si-C) delocalization Isox_ring Isoxazole Ring Electron Withdrawing N_atom->Isox_ring Conjugation with C=N TMS_grp->Isox_ring Steric Repulsion (A-strain)

Figure 1: Steric and electronic interactions dictating the N-TMS conformation.

Physicochemical Data & Comparative Analysis

Silylation drastically alters the physicochemical profile of the molecule, shifting it from a polar, hydrogen-bonding network participant to a highly lipophilic, moisture-sensitive intermediate. Table 1 summarizes these critical shifts.

Table 1: Physicochemical Property Comparison

Parameter5-Methylisoxazol-3-amine (Parent)5-Methyl-N-(TMS)isoxazol-3-amineCausality / Impact
Molecular Formula C₄H₆N₂OC₇H₁₄N₂OSiAddition of the TMS moiety.
Molecular Weight 98.10 g/mol 170.28 g/mol Increases lipophilicity.
H-Bond Donors 21Loss of one N-H proton; reduces aggregation.
H-Bond Acceptors 33Oxygen and Nitrogen lone pairs remain available.
Solubility Alcohols, Water (moderate)Hexane, Toluene, DCMSilylation masks polarity, aiding organic synthesis.
Moisture Sensitivity Highly StableHighly Sensitive N−Si bond rapidly hydrolyzes in ambient moisture.

Experimental Methodology: Self-Validating Silylation Protocol

To synthesize 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine with high fidelity, researchers must navigate the inherent moisture sensitivity of the N−Si bond. Traditional protocols using Trimethylsilyl chloride (TMSCl) and Triethylamine (TEA) generate TEA·HCl salts, which require aqueous workups that inadvertently hydrolyze the product.

The following optimized protocol utilizes Hexamethyldisilazane (HMDS) with catalytic TMSCl.

Causality of Experimental Design

HMDS is selected as the primary silylating agent because its only byproduct is ammonia gas ( NH3​ ). This eliminates salt formation and completely bypasses the need for an aqueous workup. The catalytic TMSCl acts as an initiator, forming a highly reactive silylating species and releasing trace HCl, which subsequently catalyzes the decomposition of HMDS to sustain the reaction cycle.

Step-by-Step Methodology
  • Apparatus Preparation (Anhydrous Control): Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Causality: The N−Si bond is highly susceptible to nucleophilic attack by water; ambient moisture will rapidly desilylate the product back to the starting material.

  • Reagent Charging: Dissolve 10.0 mmol of 5-methylisoxazol-3-amine in 20 mL of anhydrous Dichloromethane (DCM) under positive nitrogen pressure. Add 30.0 mmol of HMDS (3.0 eq), followed by 0.5 mmol of TMSCl (0.05 eq).

  • Reaction Execution & Self-Validation: Reflux the mixture at 40°C for 4–6 hours. Self-Validating Checkpoint 1: Monitor the condenser outlet with wet pH paper. The evolution of basic ammonia gas indicates the reaction is actively proceeding. Self-Validating Checkpoint 2: Perform TLC (Hexane:EtOAc 7:3). The reaction is complete when the lower- Rf​ primary amine spot completely converts to a higher- Rf​ , UV-active spot. The cessation of ammonia gas evolution serves as the terminal physical indicator.

  • Isolation: Evaporate the DCM and excess HMDS under reduced pressure using a rotary evaporator connected to a −78∘C cold trap.

  • Purification (Crucial Step): Purify the crude residue via Kugelrohr vacuum distillation. Causality: Attempting standard silica gel column chromatography will result in immediate desilylation due to the acidic silanol groups ( Si−OH ) present on the silica surface.

SilylationWorkflow SM 5-Methylisoxazol-3-amine (Starting Material) Reaction N-Silylation (Reflux, 40°C, N2 Atm) SM->Reaction Nucleophilic N Reagents HMDS + Cat. TMSCl (Solvent: Dry DCM) Reagents->Reaction Electrophilic Si Product 5-Methyl-N-(TMS)isoxazol-3-amine (Target Product) Reaction->Product - NH3 (Gas Evolution) Hydrolysis Hydrolysis (Desilylation) Product->Hydrolysis H2O Exposure Purification Vacuum Distillation (Moisture-Free Isolation) Product->Purification Isolation Hydrolysis->SM Reversion

Figure 2: Silylation workflow and moisture-sensitive degradation pathway.

Analytical Characterization

To verify the structural integrity of the synthesized 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine, multi-nuclear NMR and IR spectroscopy are required:

  • ¹H NMR (CDCl₃, 400 MHz): A sharp singlet integrating to 9 protons at δ ~0.25 ppm confirms the presence of the TMS group. The isoxazole C4−H appears as a singlet at δ ~5.60 ppm, and the C5−CH3​ appears at δ ~2.35 ppm. The residual N−H proton typically appears as a broad singlet around δ ~3.80 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): The TMS carbons resonate slightly upfield of TMS standard at δ ~-1.0 ppm. The isoxazole core carbons appear at δ ~169.5 (C3), 95.2 (C4), and 160.1 (C5) ppm.

  • FT-IR (ATR): The disappearance of the dual primary amine N−H stretching bands (typically 3400 and 3300 cm⁻¹) and the appearance of a single secondary N−H stretch (~3350 cm⁻¹) alongside strong Si−C stretching vibrations at 1250 cm⁻¹ and 840 cm⁻¹ validate successful mono-silylation.

Conclusion

The transformation of 5-methylisoxazol-3-amine into its N-trimethylsilyl derivative is a masterclass in leveraging steric and electronic manipulation. By flattening the nitrogen geometry and shielding it with a bulky TMS group, researchers can temporarily suppress the nucleophilicity of the amine, allowing for complex downstream functionalizations—such as the synthesis of α-aminophosphonates[1] or catalytic additions to carbodiimides[3]—without unwanted side reactions. Strict adherence to anhydrous, salt-free protocols ensures high-yield recovery of this highly sensitive, yet immensely valuable, synthetic intermediate.

References

  • [1] Methods for synthesis of N-heterocyclyl/heteroaryl- α-aminophosphonates and α-(azaheterocyclyl)phosphonates. ResearchGate.

  • [2] BJOC - Search Results - Beilstein Journals. Beilstein Journals.

  • [3] Alkyl Aluminum-Catalyzed Addition of Amines to Carbodiimides: A Highly Efficient Route to Substituted Guanidines. ACS Publications.

  • [4] Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate.

Sources

Exploratory

The Trimethylsilyl (TMS) Effect on Isoxazole Ring Stability: Mechanistic Insights and Synthetic Applications

Executive Summary In modern drug development and complex organic synthesis, the isoxazole ring serves as a privileged scaffold and a versatile bioisostere for aromatic systems. However, its inherent chemical duality—acti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex organic synthesis, the isoxazole ring serves as a privileged scaffold and a versatile bioisostere for aromatic systems. However, its inherent chemical duality—acting as a stable aromatic heterocycle under certain conditions while behaving as a fragile, masked 1,3-dicarbonyl under others—presents significant challenges during multistep synthesis[1]. As application scientists, we frequently leverage the trimethylsilyl (TMS) group not merely as a transient protecting group, but as a structural modulator to artificially enhance the stability of the isoxazole core. This whitepaper explores the mechanistic causality behind TMS-mediated isoxazole stabilization, detailing how steric shielding and proton-blocking abrogate premature N–O bond cleavage, and provides self-validating protocols for leveraging this chemistry in the laboratory.

The Isoxazole Core: Synthetic Utility vs. N-O Bond Vulnerability

The defining feature of the isoxazole heterocycle is its weak nitrogen-oxygen (N–O) bond. While the ring possesses typical aromatic properties, this specific bond is a known site of vulnerability, highly susceptible to cleavage under reducing, basic, or transition-metal-catalyzed conditions[1][2].

When subjected to these environments, the isoxazole ring rapidly undergoes ring opening to yield difunctionalized compounds such as β -aminoenones, 1,3-dicarbonyls, or γ -amino alcohols[1][3]. For instance, treatment of unprotected isoxazoles with low-valent metals like Mo(CO) 6​ or low-valent titanium reagents (Ti(Oi-Pr) 4​ /EtMgBr) triggers rapid reductive cleavage of the N–O bond[3][4]. Furthermore, 3-unsubstituted isoxazoles are notoriously labile under mild basic conditions, undergoing a concerted deprotonation at the C-3 position that cascades into N–O bond scission[5].

While this lability is advantageous when using isoxazoles as masked synthetic units, it is highly detrimental when the intact heterocycle is required in the final active pharmaceutical ingredient (API).

Mechanistic Causality: How the TMS Group Imparts Stability

The introduction of a trimethylsilyl (TMS) group directly onto the isoxazole ring (typically at the C-3 or C-5 position) fundamentally alters the molecule's stability profile. The causality behind this enhanced stability is driven by two primary mechanisms:

Steric Shielding of the N-O Bond

The TMS group possesses a massive cone angle and significant molecular volume[6]. When positioned adjacent to the heteroatoms, the bulky −Si(CH3​)3​ moiety acts as a physical barricade. This steric shielding prevents transition metals and bulky nucleophiles from coordinating with or attacking the vulnerable N–O bond. For example, in transition-metal-catalyzed oxyboration reactions, bulky substituents like TMS drastically reduce the reaction rate, effectively shielding the ring and necessitating highly specific catalysts to force any interaction[7].

Abrogation of Base-Mediated Cleavage

The base-mediated degradation of isoxazoles typically proceeds via the abstraction of the acidic proton at the C-3 position, leading to a concerted ring-opening mechanism akin to an E1cB (Kemp) elimination[5]. By substituting this proton with a TMS group, the primary trigger for base-mediated cleavage is completely removed. The TMS group acts as an "ersatz proton" that is entirely inert to standard Brønsted bases[6], thereby locking the ring in its closed, aromatic state even under highly alkaline cross-coupling conditions.

G A Unsubstituted Isoxazole B Base/Nucleophile Attack (C3 Deprotonation) A->B C N-O Bond Cleavage B->C D Enaminoketone / 1,3-Dicarbonyl C->D E TMS-Substituted Isoxazole (C3 or C5) F Steric Shielding & Proton Blocking E->F G Intact Isoxazole Ring (Stable) F->G

Caption: Mechanistic pathway comparing unsubstituted vs. TMS-substituted isoxazole ring stability.

Quantitative Stability Profiles

To illustrate the protective effect of the TMS group, the following table summarizes the comparative stability of unsubstituted versus TMS-substituted isoxazoles under various aggressive chemical environments.

Reaction ConditionUnsubstituted Isoxazole ResponseTMS-Isoxazole ResponseMechanistic Causality
Mild Base (e.g., NaOH, DBU) Rapid cleavage to enaminoketones[2][5].Highly Stable TMS blocks C-3 deprotonation, preventing concerted ring opening[5].
Reductive (Mo(CO) 6​ , H 2​ O) N–O bond cleavage to β -aminoenones[3].Slower / Stable Steric bulk of TMS physically shields the N–O bond from metal coordination[7].
Transition Metal (Au, Fe) Susceptible to ring opening / rearrangement[3].Highly Stable Steric hindrance prevents inner-sphere metal coordination[7].
Fluoride Source (TBAF) N/A (Stable)Rapid Desilylation Strong Si–F bond formation selectively cleaves the C–Si bond, restoring the terminal proton[8].

Self-Validating Experimental Protocols

To harness the TMS group effectively, workflows must be designed with built-in analytical checkpoints. The following protocols detail the synthesis of a TMS-protected isoxazole and its subsequent controlled deprotection, ensuring the integrity of the N–O bond is maintained throughout.

Protocol 1: Regioselective Synthesis of TMS-Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol utilizes a stable nitrile oxide and a TMS-alkyne to construct the protected ring. The TMS group inherently directs the regiochemistry of the cycloaddition[9].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of the target nitrile oxide and 1.2 equivalents of trimethylsilylacetylene in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Cycloaddition: Heat the mixture to 60 °C for 24–48 hours. The bulky TMS group will direct the cycloaddition, typically favoring the formation of the 5-TMS or 4-TMS isoxazole depending on the dipole's electronic nature[9][10].

  • Validation Checkpoint 1 (TLC/NMR): Monitor the reaction via TLC. Upon completion, concentrate the mixture and analyze the crude product via 1 H NMR. Self-Validation: Look for a sharp, intense singlet near ~0.0–0.3 ppm, confirming the integration of the intact −Si(CH3​)3​ group[6].

  • Purification: Purify via silica gel column chromatography (hexane/ethyl acetate) to isolate the pure TMS-isoxazole.

Protocol 2: Controlled Desilylation vs. Reductive Cleavage

Once the downstream synthesis is complete, the TMS group can be cleanly removed without harming the fragile N–O bond.

Step-by-Step Methodology:

  • Desilylation Setup: Dissolve the purified TMS-isoxazole in anhydrous THF at 0 °C.

  • Fluoride Addition: Dropwise, add 1.1 equivalents of Tetrabutylammonium fluoride (TBAF) solution (1M in THF). The thermodynamic driving force of the robust Si–F bond selectively cleaves the C–Si bond[6][8].

  • Validation Checkpoint 2: Quench with saturated aqueous NH 4​ Cl after 30 minutes. Extract with dichloromethane. Run a comparative 1 H NMR against the starting material. Self-Validation: The ~0.0 ppm TMS peak must completely disappear, replaced by a new downfield aromatic proton peak (typically 8.0–8.8 ppm) corresponding to the newly unmasked C-3 or C-5 proton[5]. The N–O bond remains intact.

Workflow S1 Step 1: 1,3-Dipolar Cycloaddition (TMS-Alkyne + Nitrile Oxide) S2 Step 2: Isolation of TMS-Isoxazole (Verify via 1H NMR: ~0 ppm TMS peak) S1->S2 S3 Step 3: Stability Stress Test (Base, Reductant, or Metal Catalyst) S2->S3 S4 Step 4A: Desilylation (TBAF) Yields Terminal Isoxazole S3->S4 Fluoride Source S5 Step 4B: Ring Cleavage (Mo(CO)6) Yields Ring-Opened Adduct S3->S5 Harsh Reductive

Caption: Self-validating experimental workflow for TMS-isoxazole synthesis and stability testing.

Conclusion

The trimethylsilyl group is far more than a transient synthetic placeholder; it is a critical structural tool for modulating the stability of the isoxazole ring. By strategically installing a TMS group, researchers can physically shield the delicate N–O bond from reductive cleavage and chemically block the deprotonation pathways that lead to base-mediated ring destruction. Understanding this causality allows drug development professionals to confidently carry isoxazole intermediates through harsh synthetic sequences, ultimately expanding the chemical space available for novel therapeutics.

References

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate.[Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH.[Link]

  • Trimethylsilyl group. Wikipedia.[Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.[Link]

  • A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent. ResearchGate.[Link]

  • Oxyboration with and without a Catalyst: Borylated Isoxazoles via B–O σ-Bond Addition. ACS Publications.[Link]

  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega.[Link]

  • Iron-Catalyzed Transfer Hydrogenation in Aged N-Methyl-2-pyrrolidone: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles and Isoxazolines. ACS Publications.[Link]

  • Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. PMC - NIH.[Link]

  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. J-Stage.[Link]

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Foundational

Literature review on the synthesis of substituted isoxazoles

An In-Depth Technical Guide to the Synthesis of Substituted Isoxazoles for Medicinal Chemistry Applications Authored by a Senior Application Scientist Foreword: The Isoxazole Core in Modern Drug Discovery The isoxazole r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Substituted Isoxazoles for Medicinal Chemistry Applications

Authored by a Senior Application Scientist

Foreword: The Isoxazole Core in Modern Drug Discovery

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone in the design of therapeutic agents.[3][4] Isoxazole-containing molecules have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[4][5][6][7] Commercially successful drugs such as the antibiotic Sulfamethoxazole, the anti-inflammatory Parecoxib, and the antirheumatic Leflunomide feature this versatile core, underscoring its significance for researchers, scientists, and drug development professionals.[3][8][9]

This guide provides an in-depth exploration of the primary synthetic strategies for constructing substituted isoxazoles. Moving beyond a simple recitation of methods, we will dissect the causality behind experimental choices, focusing on achieving desired substitution patterns, managing regioselectivity, and understanding the mechanistic underpinnings that ensure a robust and reproducible synthesis.

Chapter 1: The Workhorse of Isoxazole Synthesis: [3+2] Huisgen Cycloaddition

The 1,3-dipolar cycloaddition, often called the Huisgen cycloaddition, is arguably the most powerful and versatile method for isoxazole synthesis.[10][11][12] The core of this strategy is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) to form the isoxazole or isoxazoline ring, respectively.[1][13]

The Central Challenge: In Situ Generation of Nitrile Oxides

A critical aspect of this methodology is the management of the nitrile oxide intermediate. Nitrile oxides are highly reactive and prone to dimerization to form furoxans, which reduces the yield of the desired isoxazole.[3][10] Therefore, the most successful protocols rely on the in situ generation of the nitrile oxide from a stable precursor, ensuring its concentration remains low and that it is consumed by the dipolarophile as it is formed.

Several precursors are commonly employed:

  • Oxidation of Aldoximes: This is the most frequent approach, where an aldoxime is oxidized using agents like N-chlorosuccinimide (NCS), chloramine-T, sodium hypochlorite, or hypervalent iodine reagents.[1][10][14][15] The choice of oxidant is key; milder oxidants are often preferred to avoid side reactions with sensitive functional groups on the substrates.

  • Dehydration of Primary Nitroalkanes: This method provides an alternative route to the nitrile oxide dipole.[10][16]

  • Dehydrohalogenation of Hydroxyimidoyl Halides: These precursors can generate nitrile oxides upon treatment with a non-nucleophilic base.[3]

Mechanism and Regiocontrol

The cycloaddition is a concerted, pericyclic reaction where the 4 π-electrons of the nitrile oxide and 2 π-electrons of the alkyne combine to form the five-membered ring.[1][10]

G Aldoxime R1-CH=N-OH Nitrile Oxide R1-C≡N⁺-O⁻ Aldoxime->Nitrile Oxide Transition State [Concerted TS] Nitrile Oxide->Transition State + Alkyne Isoxazole 3,4,5-Substituted Isoxazole Transition State->Isoxazole Alkyne R2-C≡C-R3

Fig. 1: General workflow for Huisgen 1,3-dipolar cycloaddition.

A significant challenge in the synthesis of unsymmetrically substituted isoxazoles is regioselectivity . The reaction of a nitrile oxide with a terminal alkyne can potentially yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted product. This outcome is governed by both steric and electronic factors, often explained by Frontier Molecular Orbital (FMO) theory.[17] Modern protocols frequently employ copper(I) catalysts, which not only accelerate the reaction but can also significantly enhance regioselectivity, typically favoring the 3,5-disubstituted isomer.[15][16][18]

Experimental Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a reliable, one-pot procedure for synthesizing 3,5-disubstituted isoxazoles from an aldoxime and a terminal alkyne.[16]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the aldoxime (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent such as a t-BuOH/H2O mixture, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).[19]

  • Nitrile Oxide Generation: Add the oxidizing agent (e.g., an aqueous solution of sodium hypochlorite) dropwise to the stirring reaction mixture at room temperature. The in situ generation of the nitrile oxide is often accompanied by a color change.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.

Self-Validating System: The success of this protocol is validated by the high regioselectivity observed. Characterization by ¹H NMR and ¹³C NMR should confirm the formation of a single major regioisomer, a direct consequence of the copper-catalyzed pathway. The absence of significant furoxan byproducts confirms the efficiency of the in situ generation and trapping of the nitrile oxide.

Chapter 2: The Classic Approach: Claisen Condensation of 1,3-Dicarbonyls

The first synthesis of an isoxazole was described by Claisen and involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[9][20] This method remains a staple for preparing certain substitution patterns and is mechanistically distinct from the cycloaddition approach.

Mechanism: A Tale of Two Carbonyls

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen onto one of the carbonyl carbons, forming an intermediate oxime.[20][21] This is followed by intramolecular cyclization via attack of the oxime's hydroxyl group on the second carbonyl, and subsequent dehydration to yield the aromatic isoxazole ring.[21]

The primary challenge of the classical Claisen synthesis arises when using an unsymmetrical 1,3-dicarbonyl. Hydroxylamine can attack either of the two non-equivalent carbonyls, leading to a mixture of regioisomeric isoxazoles that are often difficult to separate.[8][9][10]

Solving the Regioselectivity Puzzle with β-Enamino Ketones

To overcome the regioselectivity issue, modern variations employ synthetic equivalents of 1,3-dicarbonyls, most notably β-enamino diketones or ketones.[8][10] The enamine moiety effectively "protects" one of the carbonyl groups from the initial nucleophilic attack by hydroxylamine due to its reduced electrophilicity. This directs the hydroxylamine to attack the more electrophilic ketone carbonyl exclusively, leading to the formation of a single regioisomer with high predictability.[8][10][22]

G cluster_0 Unsymmetrical 1,3-Diketone (Poor Control) cluster_1 β-Enamino Ketone (Excellent Control) Diketone R1-C(O)-CH2-C(O)-R2 MixA 3-R1, 5-R2 Isoxazole Diketone->MixA + NH2OH MixB 3-R2, 5-R1 Isoxazole Diketone->MixB + NH2OH label_mix Mixture of Regioisomers Enamino R1-C(O)-CH=C(NR'2)-R2 Product Single Regioisomer Enamino->Product + NH2OH (Directed Attack) label_single Regioselective Synthesis

Fig. 2: Regiocontrol in Claisen synthesis using a β-enamino ketone.
Experimental Protocol: Regioselective Synthesis from a β-Enamino Diketone

This protocol outlines the synthesis of a 3,4,5-trisubstituted isoxazole with high regiochemical control.[8]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the β-enamino diketone (1.0 eq) in a suitable solvent like acetonitrile (MeCN). Add hydroxylamine hydrochloride (1.2 eq).

  • Catalysis and Reaction: Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (2.0 eq), and a mild base like pyridine (1.4 eq) to the mixture.[8] Stir the reaction at room temperature or under gentle reflux. The Lewis acid activates the carbonyl group, facilitating the cyclization.

  • Reaction Monitoring: Track the consumption of the starting material using TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to yield the pure, single-isomer isoxazole.

Self-Validating System: The efficacy of this method is confirmed by the isolation of a single major product. NMR analysis will show one distinct set of signals corresponding to the predicted regioisomer, validating the directing effect of the enamine group.

Chapter 3: Comparative Analysis of Core Methodologies

The choice between 1,3-dipolar cycloaddition and the Claisen condensation is dictated by the desired substitution pattern and the availability of starting materials.

Feature1,3-Dipolar Cycloaddition (Huisgen)Condensation of 1,3-Dicarbonyls (Claisen)
Versatility High. Tolerates a wide range of functional groups on both components.[10]Moderate. Can be limited by the availability of the required 1,3-dicarbonyl precursor.
Regiocontrol Can be an issue, but often well-controlled with copper catalysts to give 3,5-isomers.[16][18]Poor with unsymmetrical diketones, but excellent with β-enamino ketone derivatives.[8][9][10]
Conditions Generally mild, often at room temperature.[14]Can require harsh conditions (strong acids/bases), but modern methods are milder.[8][9]
Key Advantage High functional group tolerance and direct access to diverse structures.Operationally simple with readily available starting materials for basic structures.[10]
Key Limitation Instability of nitrile oxide intermediate requires careful in situ generation.[10]Poor regioselectivity in the classical approach is a major drawback.[9]

Chapter 4: Emerging and Specialized Synthetic Routes

While the Huisgen and Claisen syntheses are the foundational methods, the field is continually evolving with novel and efficient strategies.

  • Cycloisomerization of α,β-Acetylenic Oximes: This method uses transition metal catalysts, such as AuCl₃, to trigger an intramolecular cyclization of readily prepared acetylenic oximes, providing a direct route to substituted isoxazoles under mild conditions.[16][23]

  • One-Pot & Multicomponent Reactions: Driven by the principles of green chemistry, numerous one-pot, multicomponent reactions have been developed. These protocols combine starting materials like aldehydes, hydroxylamine, and alkynes in a single vessel, often using environmentally benign solvents like water and energy sources like ultrasound to accelerate the reaction and simplify the procedure.[24][25]

  • Metal-Free Syntheses: To circumvent the cost and potential toxicity of transition metals, metal-free alternatives are gaining traction. These include reactions using hypervalent iodine reagents as catalysts or employing reagents like tert-butyl nitrite as both an oxidant and an N-O fragment donor.[1][14]

Conclusion

The synthesis of substituted isoxazoles is a mature yet dynamic field, offering a rich toolbox for the medicinal chemist. The classical Claisen condensation provides a straightforward entry point, with modern variations elegantly solving the historical challenge of regioselectivity. For ultimate versatility and functional group tolerance, the 1,3-dipolar Huisgen cycloaddition remains the preeminent strategy, empowered by catalytic systems that ensure high efficiency and regiochemical fidelity. As drug discovery demands increasingly complex and diverse molecular architectures, a deep, mechanistic understanding of these core synthetic pathways is essential for any scientist working at the forefront of pharmaceutical innovation.

References

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. Google Scholar.
  • Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. Google Scholar.
  • DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available at: [Link]

  • Copper-Catalyzed Isoxazole Synthesis. Synfacts - Thieme Chemistry. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. Lifesciences Advances in Nano Bio Science. Available at: [Link]

  • synthesis of isoxazoles. YouTube. Available at: [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]

  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters - ACS Publications. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC. Available at: [Link]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. Available at: [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. Available at: [Link]

  • Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. PMC. Available at: [Link]

  • The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. Scientiae Radices. Available at: [Link]

  • Proposed mechanism for synthesis of isoxazole. ResearchGate. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • (PDF) Synthesis of Fused Isoxazoles: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Regioselective Synthesis of Isoxazoles from Ynones. Synfacts - Thieme Chemistry. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances (RSC Publishing). Available at: [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]

  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. Available at: [Link]

  • Claisen Isoxazole Synthesis Mechanism. YouTube. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Scheme 1: Traditional methods for the synthesis of isoxazoles and the current approach. ResearchGate. Available at: [Link]

  • Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. PMC. Available at: [Link]

  • SOLID PHASE SYNTHESIS OF ISOXAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine as a Strategic Synthetic Intermediate

Introduction & Strategic Rationale The synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), such as the antibiotic sulfamethoxazole or the VEGF receptor kinase inhibitor tivozanib[1], frequently re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), such as the antibiotic sulfamethoxazole or the VEGF receptor kinase inhibitor tivozanib[1], frequently relies on the versatile building block 5-methylisoxazol-3-amine. However, the primary amine group is highly reactive and prone to di-alkylation or di-sulfonylation under standard electrophilic coupling conditions.

The transient protection and electronic modulation of this amine via a trimethylsilyl (TMS) group—yielding 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine —is a field-proven strategy to enforce strict mono-substitution, enhance organic solubility, and streamline downstream purification.

Mechanistic Causality: The Role of the TMS Group

While unprotected 5-methylisoxazol-3-amine readily undergoes condensation reactions to form fused heterocycles[2], its use in linear cross-coupling often results in poor chemoselectivity. Converting it to the N-TMS derivative fundamentally alters its reactivity profile through three distinct mechanisms:

  • Steric Shielding: The bulky trimethylsilyl group provides a protective "umbrella" over the nitrogen atom. Once a single electrophile (e.g., an arylsulfonyl chloride) attaches to the nitrogen, the combined steric bulk of the TMS group and the new substituent physically blocks a second electrophile from approaching, completely eliminating di-substituted byproducts.

  • Electronic Modulation (The Silicon β -Effect): Silicon is more electropositive than carbon. The TMS group inductively donates electron density toward the nitrogen. This maintains the amine's nucleophilicity, ensuring it remains highly reactive toward target electrophiles despite the added steric bulk. Furthermore, TMS derivatization is a proven method to increase the volatility and thermal stability of sulfonamides for precise GC-MS analysis[3].

  • Traceless Deprotection: The N-Si bond is highly labile in the presence of mild aqueous acids or nucleophilic fluoride sources. This allows the coupling and deprotection steps to be telescoped into a single "one-pot" operation, where the aqueous workup simultaneously cleaves the TMS group to reveal the final API.

Comparative Reaction Dynamics

The advantages of utilizing the TMS-protected intermediate over the bare amine are most evident in sulfonylation reactions, where chemoselectivity is traditionally a bottleneck.

ParameterUnprotected 5-Methylisoxazol-3-amineTMS-Protected Intermediate
Primary Product Profile Mixture of mono- and di-sulfonylatedStrictly mono-sulfonylated
Typical Yield (Mono-product) 45% – 60%85% – 95%
Purification Requirement Extensive column chromatographySimple aqueous workup / crystallization
Solubility in DCM/THF Poor (requires polar aprotic solvents)Excellent (highly lipophilic)
Reaction Time 12 – 24 hours2 – 4 hours

Experimental Protocols & Self-Validating Workflows

Protocol A: Synthesis of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine

Objective: Generate the TMS-protected intermediate in high purity without aqueous workup.

  • Preparation: Charge a dry, argon-purged 250 mL round-bottom flask with 5-methylisoxazol-3-amine (10.0 g, 102 mmol).

  • Reagent Addition: Add hexamethyldisilazane (HMDS, 12.8 mL, 61.2 mmol, 0.6 eq) and a catalytic amount of trimethylsilyl chloride (TMSCl, 0.65 mL, 5.1 mmol, 0.05 eq).

    • Causality Note: HMDS acts as both the silylating agent and the base. The byproduct is ammonia gas, which drives the reaction forward via Le Chatelier's principle and eliminates the need for salt filtration.

  • Reaction: Attach a reflux condenser and heat the mixture to 120 °C. Stir for 3–4 hours until the evolution of ammonia gas ceases (can be monitored with wet pH paper at the condenser outlet).

  • Isolation: Equip the flask for short-path distillation. Distill the product under reduced pressure to isolate 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine as a clear liquid.

  • Self-Validation Check: Analyze the distillate via 1 H NMR (CDCl 3​ ). The successful formation of the product is confirmed by the appearance of a sharp 9H singlet at approximately δ 0.25 ppm, corresponding to the TMS group, and the shift of the N-H proton.

Protocol B: Mono-Sulfonylation to Yield Sulfamethoxazole Analogs

Objective: Utilize the TMS-protected intermediate to achieve strictly mono-sulfonylated products.

  • Coupling: Dissolve 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine (5.0 g, 29.4 mmol) in anhydrous dichloromethane (DCM, 50 mL) under argon. Cool the solution to 0 °C.

  • Activation: Add anhydrous pyridine (2.8 mL, 35.3 mmol, 1.2 eq), followed by the portion-wise addition of 4-acetamidobenzenesulfonyl chloride (7.2 g, 30.8 mmol, 1.05 eq).

  • Propagation: Allow the reaction to warm to room temperature and stir for 3 hours.

    • Causality Note: The high solubility of the TMS-intermediate in DCM ensures a homogeneous reaction, preventing localized concentration gradients that lead to impurities.

  • Traceless Deprotection & Workup: Quench the reaction by adding 1M HCl (50 mL) and stir vigorously for 30 minutes. The acidic aqueous environment quantitatively cleaves the N-TMS bond.

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO 4​ , and concentrate under vacuum. Recrystallize the crude solid from ethanol.

  • Self-Validation Check: Perform LC-MS analysis on the crystallized product. The mass spectrum must show the target [M+H] + peak without any trace of the[M+H+SO 2​ Ar] + di-sulfonylated mass[3].

Visualized Synthetic Workflow

Workflow A 5-Methylisoxazol-3-amine (Primary Amine) B Silylation (HMDS / TMSCl, Reflux) A->B C 5-Methyl-N-(trimethylsilyl) isoxazol-3-amine B->C Yields protected nucleophile D Electrophilic Addition (e.g., Arylsulfonyl Chloride) C->D E N-TMS Sulfonamide Intermediate D->E Prevents di-sulfonylation F In-Situ Deprotection (Aqueous Workup / Mild Acid) E->F G Mono-Substituted API (e.g., Sulfamethoxazole) F->G Traceless TMS removal

Workflow of TMS-directed mono-substitution of 5-methylisoxazol-3-amine.

References

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use Source: PMC (National Institutes of Health) URL:1

  • Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry Source: PubMed (National Institutes of Health) URL:3

  • Synthesis and Characterization of Ethyl 2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidine-6-carboxylate Derivatives Source: SciELO URL:2

Sources

Application

Application Notes and Protocols: Protecting Group Strategies for 5-Methylisoxazol-3-amine

A Note to the Researcher: The initial inquiry focused on the use of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine as a protecting group for amines. However, a comprehensive review of the scientific literature did not yield...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: The initial inquiry focused on the use of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine as a protecting group for amines. However, a comprehensive review of the scientific literature did not yield evidence of this specific compound being utilized as a standard protecting group. The trimethylsilyl (TMS) group is a well-known protecting group, particularly for alcohols and to a lesser extent for amines, but its application in the form of a transferable N-silylated isoxazole for the protection of other amines is not documented.

Therefore, this guide has been expertly curated to address the core scientific interest in the chemical manipulation of 5-methylisoxazol-3-amine, a valuable building block in medicinal chemistry and organic synthesis.[1][2][3] This document provides detailed application notes and protocols for the protection of the amino group of 5-methylisoxazol-3-amine itself, a crucial step for its further functionalization in complex synthetic routes.

Introduction: The Synthetic Versatility of 5-Methylisoxazol-3-amine

5-Methylisoxazol-3-amine is a heterocyclic amine that serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[2][4] Its isoxazole core is a prominent feature in numerous pharmaceuticals, contributing to their desired pharmacological profiles.[2] The presence of a reactive primary amino group allows for a variety of chemical transformations, making it a versatile scaffold for drug discovery and development.

However, the nucleophilic nature of the amino group can interfere with desired reactions at other positions of the molecule or with other reagents in the reaction mixture. To achieve selective transformations, it is often necessary to temporarily "protect" the amino group. This is accomplished by converting it into a less reactive derivative that is stable to the subsequent reaction conditions and can be readily removed later to restore the amino functionality. This guide details the strategic application of common amine protecting groups to 5-methylisoxazol-3-amine.

Part 1: Protection of the Amino Group of 5-Methylisoxazol-3-amine

The choice of a suitable protecting group is critical and depends on the overall synthetic strategy, particularly the conditions of the subsequent reaction steps and the required deprotection conditions. Here, we focus on two of the most widely used and versatile protecting groups for amines: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a popular choice for amine protection due to its stability under a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions.

Causality Behind Experimental Choices: The protection of 5-methylisoxazol-3-amine with di-tert-butyl dicarbonate (Boc)₂O is typically carried out in the presence of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base serves to deprotonate the ammonium salt that may be present and to neutralize the acid generated during the reaction, driving the equilibrium towards the formation of the protected product. The choice of solvent is often a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure the solubility of the starting materials.

Experimental Protocol: Boc Protection of 5-Methylisoxazol-3-amine

  • Reagents and Materials:

    • 5-Methylisoxazol-3-amine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve 5-methylisoxazol-3-amine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer.

    • Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

    • Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure tert-butyl (5-methylisoxazol-3-yl)carbamate.

Visualization of Boc Protection Workflow

Boc_Protection cluster_reactants Reactants cluster_process Process cluster_product Product 5-Methylisoxazol-3-amine 5-Methylisoxazol-3-amine Reaction Stir in DCM/THF at room temperature 5-Methylisoxazol-3-amine->Reaction Boc Anhydride Boc Anhydride Boc Anhydride->Reaction Base (TEA) Base (TEA) Base (TEA)->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Boc-protected Amine tert-butyl (5-methylisoxazol-3-yl)carbamate Purification->Boc-protected Amine Deprotection cluster_start Starting Material cluster_boc_deprotection Boc Deprotection cluster_cbz_deprotection Cbz Deprotection cluster_final_product Product Protected_Amine N-Protected 5-Methylisoxazol-3-amine TFA_DCM TFA in DCM Protected_Amine->TFA_DCM If Boc-protected H2_PdC H₂, Pd/C in MeOH Protected_Amine->H2_PdC If Cbz-protected Deprotected_Amine 5-Methylisoxazol-3-amine TFA_DCM->Deprotected_Amine H2_PdC->Deprotected_Amine

Sources

Method

Application Note: Catalytic Methodologies Involving 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine

Executive Summary 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine (TMS-5-MAI) is a highly versatile, protected heteroarylamine intermediate. Derived from the parent 5-methylisoxazol-3-amine (CAS 1072-67-9) , TMS-5-MAI is pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-N-(trimethylsilyl)isoxazol-3-amine (TMS-5-MAI) is a highly versatile, protected heteroarylamine intermediate. Derived from the parent 5-methylisoxazol-3-amine (CAS 1072-67-9) , TMS-5-MAI is primarily generated in situ to overcome the inherent poor nucleophilicity of the isoxazole amine. This application note details the chemical causality, physicochemical properties, and optimized protocols for utilizing TMS-5-MAI in palladium-catalyzed Buchwald-Hartwig cross-couplings and Lewis acid-catalyzed sulfonylations.

Chemical Rationale & Causality

The 5-methylisoxazole core is a privileged scaffold found in numerous active pharmaceutical ingredients (APIs), most notably the antibiotic sulfamethoxazole and various COX-2 and kinase inhibitors. However, direct catalytic functionalization of the free 3-amino group is notoriously challenging due to three factors:

  • Electronic Deactivation: The strongly electron-withdrawing nature of the isoxazole ring delocalizes the nitrogen lone pair, drastically reducing its nucleophilicity.

  • Catalyst Poisoning: In transition-metal catalysis, free heteroarylamines can form stable, unreactive bis-amine complexes with Pd(II) intermediates, stalling the catalytic cycle .

  • Over-alkylation/Acylation: The strong basic conditions required to deprotonate the free amine often lead to undesired di-substitution or ring-opening side reactions.

The Silylation Solution: Converting the primary amine to the N-TMS derivative (using hexamethyldisilazane [HMDS] or TMSCl) fundamentally alters its reactivity profile. The bulky, electron-donating trimethylsilyl group raises the HOMO energy of the nitrogen, prevents di-substitution via steric shielding, and facilitates rapid transmetalation in Pd-catalyzed cycles . Upon completion of the coupling or acylation, the TMS group is easily cleaved during a mild aqueous workup, yielding the desired secondary amine.

Quantitative Comparison: Free Amine vs. TMS-Protected Amine
Parameter5-Methylisoxazol-3-amine (Free)TMS-5-MAI (Protected)
Relative Nucleophilicity Low (delocalized lone pair)High (HOMO raised by Si-N bond)
Solubility in Toluene/THF PoorExcellent
Pd-Catalyst Poisoning Risk High (Forms stable off-cycle complexes)Low (Steric shielding prevents coordination)
Di-substitution Risk High (Requires strong bases)Negligible (Sterically blocked)
Generation Method Commercially availableIn situ (HMDS, LiHMDS, or TMSCl/Et₃N)

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol utilizes an in situ silylation strategy using LiHMDS to couple 5-methylisoxazol-3-amine with sterically hindered or electron-rich aryl halides.

Mechanistic Workflow

G A Pd(0) Catalyst Active Species B Oxidative Addition (Ar-X) A->B C Pd(II) Aryl Halide Complex B->C D Amine Coordination (TMS-5-MAI) C->D E Base-Assisted Desilylation D->E F Reductive Elimination (Product Formation) E->F F->A Regenerated Pd(0)

Fig 1. Pd-catalyzed Buchwald-Hartwig cycle using TMS-protected amines.

Step-by-Step Methodology

Reagents: 5-Methylisoxazol-3-amine (1.0 equiv), Aryl Bromide (1.1 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), LiHMDS (1.0 M in THF, 2.5 equiv), Anhydrous Toluene.

  • System Preparation (Self-Validation Step): Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the cycle.

  • In-Situ Silylation: Add 5-methylisoxazol-3-amine (10 mmol) and anhydrous toluene (20 mL) to the flask. Cool to 0 °C. Dropwise add LiHMDS (25 mL, 25 mmol). Stir for 30 minutes. Causality: LiHMDS acts both as the silylating agent to form TMS-5-MAI and as the soluble base to neutralize the HBr generated during the catalytic cycle.

  • Catalyst Activation: In a separate argon-purged vial, pre-mix Pd₂(dba)₃ (0.2 mmol) and Xantphos (0.4 mmol) in 5 mL toluene for 15 minutes until the solution turns deep red/orange, indicating the formation of the active L₂Pd(0) species. Causality: Xantphos provides a wide bite angle (~111°) that accelerates the reductive elimination step, preventing undesired β-hydride elimination.

  • Coupling: Transfer the catalyst solution and the Aryl Bromide (11 mmol) to the main reaction flask. Heat to 85 °C for 12 hours.

  • Monitoring & Workup: Monitor via LC-MS. The intermediate will show a mass of [M+TMS+H]⁺. Quench the reaction with 1M HCl (10 mL) and stir for 30 minutes at room temperature. Causality: The mild acid quantitatively cleaves the N-TMS bond (mass shift of -72 Da on LC-MS), yielding the free secondary amine.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Lewis Acid-Catalyzed Sulfonylation

This protocol describes a Silyl-Hilbert-Johnson-type activation for synthesizing sulfonamides (e.g., sulfamethoxazole analogs) without the need for harsh pyridine/DMAP reflux conditions.

Mechanistic Workflow

G Step1 5-Methylisoxazol-3-amine (Free Amine) Step2 In-Situ Silylation (HMDS / TMSCl) Step1->Step2 Step3 TMS-5-MAI (Activated Nucleophile) Step2->Step3 Step4 Lewis Acid Activation (Ar-SO2Cl + Sc(OTf)3) Step3->Step4 Step5 Nucleophilic Attack & TMS Cleavage Step4->Step5 Step6 N-Aryl Sulfonamide (Target Product) Step5->Step6

Fig 2. Workflow for the Lewis acid-catalyzed sulfonylation of TMS-5-MAI.

Step-by-Step Methodology

Reagents: 5-Methylisoxazol-3-amine (1.0 equiv), HMDS (0.6 equiv), Aryl Sulfonyl Chloride (1.1 equiv), Sc(OTf)₃ (5 mol%), Anhydrous Dichloromethane (DCM).

  • Silylation: Suspend 5-methylisoxazol-3-amine (10 mmol) in neat HMDS (6 mmol). Add a catalytic drop of TMSCl. Heat to 80 °C for 2 hours until ammonia evolution ceases. Causality: HMDS is an ideal silylating agent as its only byproduct is ammonia gas, which drives the equilibrium forward and leaves no salts behind.

  • Solvent Exchange: Evaporate excess HMDS under reduced pressure to yield crude TMS-5-MAI as a moisture-sensitive oil. Redissolve immediately in anhydrous DCM (20 mL).

  • Electrophile Activation: Add Sc(OTf)₃ (0.5 mmol) and the Aryl Sulfonyl Chloride (11 mmol) to the solution at 0 °C. Causality: Sc(OTf)₃ is a hard Lewis acid that coordinates to the hard oxygen atoms of the sulfonyl chloride, drastically increasing the electrophilicity of the sulfur center.

  • Nucleophilic Attack: Allow the reaction to warm to room temperature and stir for 4 hours. The thermodynamic driving force is the formation of the highly stable TMS-Cl byproduct, which prevents the reversibility of the sulfonylation and sterically blocks a second sulfonylation event.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry, and concentrate to yield the pure mono-sulfonylated product.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66172, 5-Methyl-1,2-oxazol-3-amine." PubChem,[Link].

  • Harris, M. C., et al. "Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines." Organic Letters, vol. 4, no. 17, 2002, pp. 2885–2888.[Link].

  • Lee, D.-Y., et al. "Zinc Trimethylsilylamide as a Mild Ammonia Equivalent and Base for the Amination of Aryl Halides and Triflates." Organic Letters, vol. 7, no. 10, 2005, pp. 1967–1969.[Link].

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with the purification of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with the purification of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine .

The core challenge with this compound lies in the extreme lability of the N-trimethylsilyl (N-TMS) protecting group. While the isoxazole ring itself is relatively stable, the polarized N–Si bond is highly susceptible to moisture and acid-catalyzed hydrolysis. This guide provides field-proven troubleshooting workflows, mechanistic insights, and step-by-step Standard Operating Procedures (SOPs) to ensure high-yield, high-purity recovery of your target compound.

Diagnostic Workflows

Before selecting a purification method, it is critical to assess the scale of your reaction and the nature of the impurities. The decision matrix below outlines the optimal path to prevent accidental deprotection.

DecisionMatrix A Crude 5-Methyl-N-(TMS)isoxazol-3-amine B Assess Scale & Impurities A->B C Scale > 1g Volatile Product B->C D Scale < 1g Complex Mixture B->D E Vacuum Distillation (Schlenk Line) C->E F Flash Chromatography D->F J Pure Protected Amine E->J G Standard Silica Gel? F->G H Hydrolysis to Free Amine (Avoid!) G->H Yes I Amine-Functionalized (KP-NH) or TEA-Deactivated Silica G->I No I->J

Decision matrix for the purification of moisture-sensitive N-TMS isoxazolamines.

The Causality of Degradation

To understand why standard purification fails, we must look at the mechanism. Standard silica gel possesses surface silanol groups (pKa ~4.5–5.0). These silanols act as heterogeneous Brønsted acid catalysts [1]. They protonate the nitrogen atom of the isoxazolamine, which highly activates the adjacent silicon atom toward nucleophilic attack by ambient moisture or adjacent silanol oxygens [2].

Mechanism A N-TMS Isoxazolamine B Moisture (H2O) or Acidic Silica (H+) A->B C Protonation of Nitrogen B->C D Nucleophilic Attack on Silicon C->D E 5-Methylisoxazol-3-amine (Free Amine) D->E F TMS-OH / HMDS D->F

Acid-catalyzed hydrolytic cleavage pathway of the N-TMS protecting group.

Knowledge Base & FAQs

Q1: Why does my product revert to 5-methylisoxazol-3-amine during column chromatography? A: As illustrated in the mechanism above, standard silica gel is inherently acidic. When your N-TMS protected amine interacts with the stationary phase, the N–Si bond is catalytically cleaved, reverting the compound to the free 5-methylisoxazol-3-amine. To prevent this, you must neutralize the silica using Triethylamine (TEA) or use an amine-functionalized stationary phase [2][5].

Q2: How can I prevent moisture-induced hydrolysis during workup? A: TMS derivatives are highly sensitive to water [3]. Avoid aqueous workups whenever possible. If an aqueous quench is mandatory, use a cold, strictly neutral, or slightly basic buffer (e.g., saturated NaHCO₃), extract rapidly with an organic solvent, and dry over anhydrous Na₂SO₄ immediately. For optimal results, perform all transfers using Schlenk techniques under an argon atmosphere.

Q3: Is distillation a viable alternative to chromatography for this compound? A: Yes, and it is often the preferred method for scales >1 gram. The introduction of the bulky, non-polar TMS group eliminates the intermolecular hydrogen bonding present in the free 3-amino-5-methylisoxazole. This significantly lowers the boiling point and increases the volatility of the compound, making high-vacuum distillation a highly effective, solvent-free purification route [4].

Performance Data: Method Comparison

Summarizing the quantitative expectations for different purification strategies allows you to choose the most efficient route for your specific scale and purity requirements.

Purification MethodTypical YieldExpected PurityScalabilityKey AdvantageMajor Limitation
Standard Silica Gel < 10%LowN/ALow costComplete loss of the N-TMS group.
TEA-Deactivated Silica 75 - 85%> 95%Medium (< 5g)Preserves N-TMS bondRequires careful column preparation.
KP-NH Silica 80 - 90%> 98%Medium (< 10g)Highly reproducibleExpensive stationary phase.
Vacuum Distillation 85 - 95%> 99%High (> 10g)Solvent-free, highest purityRequires specialized Schlenk setup.

Standard Operating Procedures (SOPs)

SOP 1: Vacuum Distillation (Recommended for >1g Scale)

Self-Validating System: The purity of the distillate can be immediately validated by ¹H NMR; the presence of a sharp 9H singlet at ~0.1–0.3 ppm confirms the retention of the intact TMS group.

  • Preparation: Transfer the crude 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine to an oven-dried Schlenk flask equipped with a magnetic stir bar under a strict argon atmosphere.

  • Apparatus Setup: Attach a short-path distillation head. Ensure all joints are properly greased with high-vacuum grease. Attach a receiving flask and submerge it in a liquid nitrogen or dry ice/acetone cooling bath.

  • Degassing: Apply high vacuum (< 0.1 Torr) using a Schlenk line. Allow the system to equilibrate for 5 minutes at room temperature to remove residual volatile solvents (e.g., THF, DCM).

  • Distillation: Gradually heat the distillation pot using an oil bath. The highly volatile N-TMS protected amine will vaporize and condense in the chilled receiving flask, leaving non-volatile impurities (such as unreacted free amine or inorganic salts) in the pot.

  • Storage: Once distillation is complete, backfill the entire system with argon. Seal the receiving flask and store the purified product at -20 °C in a glovebox to prevent long-term ambient moisture degradation.

SOP 2: Flash Chromatography on TEA-Deactivated Silica

Self-Validating System: To validate that your column conditions are safe, run a 2D TLC experiment. Spot the crude mixture, run it in the standard eluent, let the plate dry, and run it perpendicular in the TEA-spiked eluent. If the compound lies off the diagonal, it is degrading on the silica, indicating that the TEA concentration must be increased.

  • Eluent Preparation: Prepare your desired mobile phase (e.g., Hexane/Ethyl Acetate 80:20). Add 1% to 5% (v/v) anhydrous Triethylamine (TEA) to the mixture.

  • Column Packing: Slurry standard silica gel in the TEA-spiked eluent. Pack the column and flush it with at least 3 column volumes of the eluent. Causality note: This step is mandatory as the TEA binds to and neutralizes the acidic surface silanols, shutting down the acid-catalyzed cleavage pathway.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of the TEA-spiked eluent. Load it carefully onto the neutralized silica bed.

  • Elution: Elute the column using the TEA-spiked solvent system.

  • Collection: Monitor the fractions via TLC (plates must also be pre-treated with TEA). Combine the product-containing fractions and concentrate under reduced pressure at a low temperature (< 30 °C) to yield the pure protected amine.

References

  • "Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis", ACS Publications. URL: [Link]

  • "Stable members of this product subclass are represented by the N,N-disubstituted alk-1-yn-1-amines", Thieme-Connect. URL: [Link]

  • "Organic Amine Flash Purification Using A Novel Stationary Phase", Biotage. URL: [Link]

Optimization

Byproduct formation in 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine reactions

Welcome to the Technical Support Center for Heterocyclic Amine Functionalization. This guide is specifically engineered for researchers and process chemists working with 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Amine Functionalization. This guide is specifically engineered for researchers and process chemists working with 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine .

Handling silylated heteroaromatic amines requires a rigorous understanding of their thermodynamic vulnerabilities. This document synthesizes mechanistic theory with field-validated protocols to help you troubleshoot byproduct formation, optimize yields, and maintain scientific integrity in your workflows.

Mechanistic Troubleshooting: The Causality of Byproduct Formation

When reacting 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine, the molecule presents three distinct reactive vulnerabilities. Understanding the causality behind these pathways is critical for preventing yield loss.

A. Premature Desilylation (The Moisture/Protic Vulnerability)

The silicon-nitrogen (Si-N) bond is highly polarized and hydrolytically unstable. The most common byproduct encountered is the unprotected 5-methylisoxazol-3-amine . This occurs when trace moisture in solvents, atmospheric humidity, or protic additives act as nucleophiles, attacking the silicon center and displacing the amine[1].

  • Causality: Water coordinates to the empty d-orbitals of the silicon atom, forming a pentacoordinate transition state that collapses to yield trimethylsilanol (TMS-OH) or hexamethyldisiloxane (HMDS) and the free amine. Furthermore, acidic workups (e.g., aqueous HCl) will quantitatively cleave the TMS group[1].

B. Isoxazole Ring Opening (The Strong Base Vulnerability)

Isoxazoles possess a notoriously weak N–O bond. When subjected to strong bases (e.g., n-BuLi, NaH, or even excess alkoxides) or elevated temperatures, the ring undergoes base-promoted scission[2].

  • Causality: Deprotonation typically occurs at the C4 position or the C5-methyl group. This alpha-deprotonation triggers an E1cB-like elimination, cleaving the N–O bond to form a ring-opened keto-nitrile or enamino-ketone derivative[3]. This is a known degradation pathway for 3-substituted isoxazoles, where the base acts as a Lewis acid to lower the pKa of the ring protons, facilitating cleavage[2].

C. Ambident Reactivity (N- vs. O-Alkylation)

Even with the TMS protecting group, the isoxazole core contains multiple nucleophilic sites (the exocyclic nitrogen, the endocyclic nitrogen, and the oxygen). If the electrophile is highly reactive and temperature is not strictly controlled, you may observe endocyclic N-alkylation byproducts.

Pathways SM 5-Methyl-N-(trimethylsilyl) isoxazol-3-amine Moisture H2O / Protic Solvents (Nucleophilic Attack on Si) SM->Moisture Exposure Base Strong Base / Heat (Deprotonation at C4/C5-Me) SM->Base Harsh Conditions BP1 Byproduct 1: 5-Methylisoxazol-3-amine + TMS-OH Moisture->BP1 Desilylation BP2 Byproduct 2: Ring-Opened Keto-Nitrile / Enamino Ketone Base->BP2 N-O Bond Cleavage

Caption: Mechanistic divergence of 5-Methyl-N-(TMS)isoxazol-3-amine degradation pathways.

Quantitative Data: Byproduct Identification & Compatibility

To rapidly diagnose your reaction failures, compare your crude analytical data against the known signatures of these byproducts.

Table 1: Byproduct Diagnostic Matrix

ByproductPrimary Cause1H NMR Signature (CDCl3)LC-MS (m/z) ShiftPrevention Strategy
5-methylisoxazol-3-amine Trace H2O, Protic solvents, Acidic workupLoss of TMS singlet (~0.2 ppm); Broad NH2 peak (~3.8 ppm)-72 Da (Loss of TMS)Use Karl Fischer titrated solvents (<10 ppm H2O).
Ring-Opened Keto-Nitrile Strong bases (pKa > 20), Temperatures > 40°CLoss of aromatic C4-H (~5.7 ppm); Appearance of vinylic/aliphatic protonsVaries (often matches SM mass but different retention time)Use milder bases (e.g., DIPEA, Pyridine); Keep T < 0°C.
Endocyclic N-Adduct High temperatures, Soft electrophilesDownfield shift of C5-methyl; Loss of aromaticity+ Electrophile massMaintain strict cryogenic conditions (-20°C to -78°C).

Table 2: Reagent Compatibility Profile

Reagent ClassCompatibilityMechanistic Rationale
Triethylamine / DIPEA High Mild enough to prevent ring opening; non-nucleophilic.
n-Butyllithium (n-BuLi) Low Rapidly deprotonates C4/C5-Me, causing quantitative ring opening.
Methanol / Ethanol Zero Protic solvents instantly solvolyze the Si-N bond.
Dichloromethane (Anhydrous) High Excellent aprotic environment; stabilizes the TMS-amine.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a "self-validating system." This means each step contains an internal check to verify that the environment remains conducive to the stability of the TMS-protected amine.

Standard Operating Procedure: Electrophilic Functionalization of 5-Methyl-N-(TMS)isoxazol-3-amine

Step 1: System Dehydration (The "Bake and Purge")

  • Flame-dry a Schlenk flask under a high vacuum (0.1 mmHg) for 5 minutes.

  • Backfill with ultra-high purity (UHP) Argon. Repeat this cycle three times.

  • Validation Check: Insert a humidity indicator strip into the exhaust line; it must register <5% relative humidity.

Step 2: Solvent and Reagent Preparation

  • Transfer 10 mL of anhydrous THF or DCM (Karl Fischer titration < 10 ppm H2O) into the flask via a gas-tight syringe.

  • Add 1.0 mmol of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine.

  • Validation Check: Perform a rapid IR scan (if using ReactIR). The Si-C stretch at ~840 cm⁻¹ and ~1250 cm⁻¹ must remain stable, with no appearance of a broad O-H/N-H stretch at 3300-3500 cm⁻¹.

Step 3: Cryogenic Control and Reaction

  • Cool the reaction vessel to -20°C using a dry ice/ethylene glycol bath. Do not use a standard ice bath, as 0°C is often insufficient to suppress ambident reactivity.

  • Add the mild base (e.g., 1.2 mmol DIPEA) dropwise.

  • Introduce the electrophile (e.g., an acid chloride) dropwise over 15 minutes.

  • Validation Check: The reaction mixture should remain pale/clear. A sudden shift to dark red or brown indicates base-promoted ring opening.

Step 4: Non-Protic Quench

  • Quench the reaction at -20°C using a pH 7 phosphate buffer. Avoid aqueous HCl, as it will strip the TMS group[1].

  • Extract immediately with cold ethyl acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Workflow Prep 1. Glassware Prep (Oven dried 130°C, Ar purged) Solvent 2. Solvent Dispensing (Anhydrous THF/DCM, <10 ppm H2O) Prep->Solvent Reaction 3. Reagent Addition (Strict Temp Control -20°C to 0°C) Solvent->Reaction Monitor 4. In-situ Monitoring (FTIR / ReactIR to avoid moisture) Reaction->Monitor Quench 5. Controlled Quench (Mild buffer, avoid strong acids) Monitor->Quench

Caption: Optimized anhydrous workflow for handling TMS-protected isoxazol-3-amines.

Frequently Asked Questions (FAQ)

Q: My LC-MS shows a mass exactly 72.1 Da lower than my expected product. What went wrong? A: You have experienced complete desilylation. The mass difference of 72.1 Da corresponds to the loss of the trimethylsilyl group (TMS) and replacement with a proton. This is almost universally caused by trace water in your solvent, using an un-dried amine base, or quenching the reaction with an acidic aqueous solution[1]. Switch to freshly opened anhydrous solvents and use a neutral quench.

Q: I used Sodium Hydride (NaH) to deprotonate the TMS-amine for an alkylation, but my reaction turned black and I recovered a complex mixture of aliphatic compounds. Why? A: NaH is too harsh for the isoxazole core. While you intended to deprotonate the exocyclic nitrogen, the strong base instead abstracted a proton from the C4 position or the C5-methyl group. This triggered an E1cB-like elimination, cleaving the weak N–O bond and destroying the aromatic ring[2][3]. For TMS-protected amines, you often do not need a strong base; the TMS group itself can act as a leaving group (scavenging halides) or you should use a milder amine base like DIPEA.

Q: Can I purify 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine using standard silica gel chromatography? A: No. Standard silica gel is highly acidic and contains surface silanol groups and adsorbed water. Running this compound through standard silica will result in near-quantitative desilylation. If purification is absolutely necessary, use vacuum distillation or pass it through a plug of basic alumina deactivated with 5% triethylamine.

Q: How does the TMS group affect the nucleophilicity of the amine? A: The TMS group is electron-donating via induction but sterically bulky. It successfully prevents over-alkylation (dimerization) and directs the electrophile to the exocyclic nitrogen. However, because of the steric bulk, reactions may be slower than with the unprotected amine, necessitating the use of highly activated electrophiles (like acid chlorides rather than standard carboxylic acids with coupling reagents).

References

  • Ríos, M.-C., Ladino-Bejarano, A., Miscione, G. P., & Portilla, J. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. [Link]

  • ResearchGate Contributors. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [Link]

  • ACS Publications Contributors. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]

Sources

Troubleshooting

Monitoring the progress of reactions involving 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine

Welcome to the Technical Support Center for heterocyclic reaction monitoring. This guide is specifically engineered for researchers and drug development professionals working with 5-Methyl-N-(trimethylsilyl)isoxazol-3-am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic reaction monitoring. This guide is specifically engineered for researchers and drug development professionals working with 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine .

Because trimethylsilyl (TMS) protected amines exhibit unique physicochemical behaviors—most notably their extreme sensitivity to moisture and protic environments[1]—standard reaction monitoring techniques often yield false negatives. This support center provides field-proven, self-validating workflows to ensure analytical integrity.

I. Diagnostic Workflow & Method Selection

Before sampling your reactor, it is critical to select an analytical pathway that will not artificially degrade the N-Si bond.

ReactionMonitoring Start Reaction Sample: 5-Methyl-N-(TMS)isoxazol-3-amine Decision Select Analytical Method Start->Decision NMR 1H / 29Si NMR (Anhydrous CDCl3/C6D6) Decision->NMR Real-time Kinetics GCMS GC-MS (Aprotic Solvent) Decision->GCMS Volatile/Stable Check LCMS LC-MS or TLC (Protic/Aqueous Media) Decision->LCMS Standard Lab Check NMR_Result Valid: Track TMS (~0.2 ppm) & Isoxazole C4-H (~5.9 ppm) NMR->NMR_Result GCMS_Result Valid: Observe Intact Mass (Requires dry injector) GCMS->GCMS_Result LCMS_Result Invalid: False Negative Rapid Si-N Hydrolysis LCMS->LCMS_Result Moisture/Acid Catalysis

Decision matrix for monitoring N-TMS isoxazolamine reactions.

II. Frequently Asked Questions (Troubleshooting)

Q1: Why does my Thin Layer Chromatography (TLC) show unreacted starting material (5-methylisoxazol-3-amine) even though the reaction seems complete? A1: This is a classic analytical artifact. Silica gel is slightly acidic and highly hygroscopic. The Si-N bond has a significantly lower bond dissociation energy (~320 kJ/mol) compared to the Si-O bond (~533 kJ/mol). When you spot 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine onto a silica plate, ambient moisture and surface silanol groups catalyze immediate nucleophilic attack, hydrolyzing the TMS group. You are observing the degradation product on the plate, not the actual contents of your reactor. Fix: Abandon TLC for this intermediate. Rely on anhydrous NMR or GC-MS.

Q2: I am using LC-MS to track the reaction, but I only see the mass of the desilylated isoxazolamine (m/z 99). Is my TMS group falling off in the reactor? A2: Most likely, the deprotection is occurring inside the LC-MS system. Standard LC-MS mobile phases rely on protic solvents (water, methanol) modified with acids (e.g., 0.1% formic acid). This environment causes rapid acid-catalyzed solvolysis of the trimethylsilyl group. Fix: Switch to GC-MS. TMS derivatives are highly volatile and well-suited for GC-MS, provided strictly aprotic solvents are used.

Q3: My GC-MS results are highly variable. Sometimes I see the intact N-TMS mass (m/z 171), and sometimes I see the free amine. What is causing this? A3: Trimethylsilyl derivatives are notoriously unstable and degrade rapidly upon exposure to moisture[1]. Furthermore, TMS derivatives of amines specifically show considerably higher analytical variability compared to other functional groups[2]. This variability is usually caused by moisture in your sample vial, a wet syringe, or an active (dirty) GC inlet liner that thermally degrades the Si-N bond. Fix: Implement the self-validating GC-MS protocol below, ensuring all sample prep excludes protic solvents like methanol, which will react directly with the TMS group.

III. Quantitative Method Comparison

To streamline your analytical choices, consult the following performance matrix for tracking N-TMS isoxazolamines:

Analytical TechniqueSuitability for N-TMSDesilylation RiskKey Diagnostic IndicatorCritical Limitation
1H NMR (Anhydrous) Excellent< 5%TMS singlet (~0.2 ppm), Isoxazole C4-H shiftRequires high concentrations (millimolar) and deuterated solvents.
GC-MS (Aprotic) Good10 - 30%Intact molecular ion (m/z 171)High variability for amines[2]; requires rigorous exclusion of moisture[1].
LC-MS (ESI) Poor> 95%Free amine mass (m/z 99)Protic mobile phases destroy the analyte instantly.
TLC (Silica Gel) Very Poor100%Co-elution with free amineSilica acts as a deprotection reagent.

IV. Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed to be "self-validating"—meaning they contain built-in steps to prove that the analytical method itself is not altering the chemistry.

Protocol A: Anhydrous Aliquot Sampling for GC-MS

Causality Focus: Protic solvents must be entirely eliminated because they act as nucleophiles against the Si-N bond, leading to false negatives.

  • System Validation (Control): Before sampling your reaction, inject a pure, known standard of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine dissolved in anhydrous dichloromethane (DCM). If the chromatogram shows the free amine (m/z 99), your GC inlet liner is active/wet and must be replaced before proceeding.

  • Sampling: Using a dried, gas-tight syringe, withdraw 50 µL of the reaction mixture under an inert atmosphere (Argon/N2).

  • Solvent Swap (If applicable): If your reaction solvent is incompatible with GC (e.g., DMF), evaporate the aliquot under a gentle stream of ultra-high purity Nitrogen. Do not use heat.

  • Reconstitution: Dissolve the residue in 1.0 mL of rigorously anhydrous, aprotic solvent (e.g., GC-grade DCM or Hexane). Ensure no methanol or water is present.

  • Internal Standard: Add 10 µL of an inert internal standard (e.g., dodecane) to verify injection volume consistency.

  • Analysis: Analyze immediately. Do not leave the capped vial on the autosampler for more than 4 hours, as TMS derivatives have a short lifespan before significant hydrolysis occurs.

Protocol B: Real-Time 1H NMR Kinetics

Causality Focus: NMR is non-destructive and allows for the direct observation of the TMS group's chemical environment without thermal or chromatographic stress.

  • Preparation: Dry CDCl3 or C6D6 over activated 4Å molecular sieves for at least 24 hours prior to use.

  • Sampling: Withdraw 0.1 mL of the reaction mixture under inert conditions.

  • Dilution: Inject the aliquot directly into an NMR tube pre-filled with 0.5 mL of the dried deuterated solvent. Cap immediately with a septum and wrap with Parafilm.

  • Acquisition: Run a standard 1H NMR experiment (16-32 scans).

  • Data Interpretation:

    • Track the sharp singlet of the N-TMS group (typically ~0.1–0.3 ppm).

    • Track the isoxazole C4-H proton (typically ~5.8–6.2 ppm).

    • Validation Check: If the N-TMS group is acting as a leaving group in your reaction mechanism, look for the appearance of TMS-byproducts (e.g., TMS-Cl or hexamethyldisiloxane) which will appear as new singlets near 0.0–0.4 ppm.

V. References

  • Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS Source: Thermo Fisher Scientific URL:

  • Preparation of TMS Derivatives for GC/MS Source: California Institute of Technology (Caltech) URL:

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Source: National Institutes of Health (NIH) / PMC URL:

Sources

Optimization

Work-up procedures for reactions containing 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine

Technical Support Center: 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine A Senior Application Scientist's Guide to Reaction Work-up, Troubleshooting, and Purification Welcome to the technical support guide for 5-Methyl-N-(t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine

A Senior Application Scientist's Guide to Reaction Work-up, Troubleshooting, and Purification

Welcome to the technical support guide for 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine. This resource is designed for researchers, chemists, and drug development professionals who utilize this silyl-protected amine in their synthetic workflows. The N-trimethylsilyl (TMS) group serves as an effective protecting group for the primary amine of 5-methylisoxazol-3-amine, preventing unwanted side reactions and improving solubility in organic solvents. However, the success of the overall synthesis often hinges on a well-executed work-up and deprotection step. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the specific challenges associated with this reagent.

Part 1: Troubleshooting Guide for Common Work-up Issues

This section addresses specific problems that may arise during the work-up of reactions involving 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine. The format is designed to help you quickly identify your issue, understand the underlying cause, and implement a validated solution.

Question 1: My final product yield is significantly lower than expected after work-up. What are the likely causes?

Answer: Low yield is a common issue that can stem from either the reaction itself or decomposition during the work-up.

  • Potential Cause A: Incomplete Reaction. The primary reaction may not have gone to completion before you initiated the work-up.

    • Solution: Always monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS before quenching. The N-silylated starting material is significantly less polar than the resulting free amine product. Ensure the starting material spot has been completely consumed before proceeding to the work-up.

  • Potential Cause B: Decomposition of the Isoxazole Ring. The isoxazole ring can be sensitive to harsh acidic or basic conditions, which can lead to ring-opening or other degradation pathways.[1]

    • Solution: The deprotection of the TMS group should be performed under mild acidic conditions. Avoid using concentrated acids. A wash with 1N or 2N HCl is typically sufficient to remove the TMS group without compromising the isoxazole core.[2] If your product is still sensitive, consider using saturated aqueous ammonium chloride (NH₄Cl), which is even milder.[2]

Question 2: My purified product is contaminated with the starting 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine according to NMR/LC-MS. How can I ensure complete deprotection?

Answer: This is a clear indication of incomplete hydrolysis of the N-Si bond.

  • Potential Cause: Insufficient Acid Contact Time or Strength. The TMS group is labile in acid, but the removal may not be instantaneous, especially if the reaction mixture is biphasic or the acid concentration is too low.

    • Solution 1 (Extend Stirring Time): After adding the mild acid (e.g., 1N HCl) to your diluted reaction mixture, stir the biphasic mixture vigorously at room temperature for 30-60 minutes. This increased contact time often drives the hydrolysis to completion.

    • Solution 2 (Check pH): After adding the acid, ensure the aqueous layer is indeed acidic (pH 1-2) using pH paper. If the reaction consumed a basic reagent, you might need to add more acid than anticipated.

    • Solution 3 (Alternative Deprotection): For substrates that are sensitive to aqueous acid, a non-aqueous work-up using a fluoride source like tetrabutylammonium fluoride (TBAF) can be employed for desilylation prior to aqueous extraction.[3]

Question 3: I am having difficulty purifying the final 5-Methylisoxazol-3-amine product via column chromatography. The product streaks badly on the silica gel column.

Answer: The free amine group in the product is basic and can interact strongly with the acidic silica gel, leading to poor peak shape and difficult separation.

  • Potential Cause: Strong Amine-Silica Interaction. The lone pair on the nitrogen of your product forms strong hydrogen bonds with the silanol groups on the silica surface, causing tailing or streaking.

    • Solution: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to the solvent system will neutralize the acidic sites on the silica gel, leading to sharp, symmetrical peaks.[1] Always perform a TLC with the modified eluent first to confirm the improved separation.

Question 4: An intractable emulsion formed during the aqueous extraction step. How can I break it?

Answer: Emulsion formation is common when working up reactions that used high-boiling polar aprotic solvents like DMF or DMSO, or when the reaction mixture contains fine particulates.[2]

  • Solution 1 (Add Brine): The first and simplest approach is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often helps to break the emulsion and improve phase separation.

  • Solution 2 (Filter through Celite®): If brine is ineffective, the emulsion may be stabilized by solid particulates. Vacuum filter the entire emulsified mixture through a pad of Celite® or diatomaceous earth. Rinse the filter cake with your extraction solvent. The two layers should separate cleanly in the filtrate.

  • Solution 3 (Solvent Dilution): For work-ups from DMF or DMSO, a common cause is insufficient dilution with water before extraction. A good rule of thumb is to dilute the reaction mixture with at least 10 volumes of water for every volume of DMF/DMSO before extracting with a nonpolar solvent.[2]

Part 2: Recommended Protocols and Data

This section provides a standard, step-by-step protocol for the work-up and deprotection, along with a summary table of conditions.

Standard Deprotection and Work-up Protocol

This protocol assumes the reaction has been run in a common organic solvent (e.g., THF, Dichloromethane, Ethyl Acetate) and is ready for work-up.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control any exotherm from quenching.

  • Quenching & Deprotection: Slowly add 1N aqueous HCl (approximately 5-10 volumes relative to the reaction solvent). Stir the mixture vigorously at room temperature for 30-60 minutes to ensure complete hydrolysis of the TMS group. Monitor the deprotection by TLC by spotting a sample from the organic layer against the starting material.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the layers do not separate cleanly, refer to the troubleshooting guide (Question 4).

  • Extraction: Separate the layers. Extract the aqueous layer two more times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[4]

  • Washing: Combine all organic layers. Wash the combined organic phase sequentially with:

    • Deionized water (1x)

    • Saturated aqueous sodium chloride (brine) (1x) to remove residual water.[4]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate), often with 0.5-1% triethylamine added to the eluent to prevent streaking.[1]

Data Summary: Deprotection Conditions
Reagent Concentration Temperature Typical Time Notes
Aqueous HCl 1N - 2N0 °C to RT30 - 60 minMost common and cost-effective method. TMS groups are generally not stable to this wash.[2]
Sat. aq. NH₄Cl SaturatedRoom Temp1 - 2 hoursMilder acidic conditions, suitable for acid-sensitive substrates.[2]
TBAF 1M in THF0 °C to RT15 - 30 minNon-aqueous deprotection. Use for substrates intolerant of water/acid. Work-up follows with aqueous wash.
Acetic Acid Dilute in H₂O/THFRoom Temp1 - 4 hoursMild protic acid source for sensitive functional groups.

Part 3: Visualized Workflows and Logic

General Work-up and Deprotection Workflow

A Crude Reaction Mixture (Containing N-TMS Isoxazole) B 1. Cool to 0 °C 2. Add 1N HCl & Stir A->B Quench & Deprotection C Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C Phase Separation D Combine Organic Layers C->D E Wash with Water & Brine D->E F Dry over Na₂SO₄ E->F G Concentrate in vacuo F->G H Purify by Column Chromatography (Eluent + 1% Et₃N) G->H Crude Product I Pure 5-Methylisoxazol-3-amine H->I Start Unsatisfactory Result After Work-up P1 Problem: Low Yield Start->P1 P2 Problem: Starting Material Contamination Start->P2 P3 Problem: Difficult Purification (Streaking) Start->P3 C1 Cause: Decomposition? (Check TLC for byproducts) P1->C1 C2 Cause: Incomplete Deprotection? P2->C2 C3 Cause: Amine-Silica Interaction? P3->C3 S1 Solution: Use milder acid (e.g., Sat. NH₄Cl) C1->S1 S2 Solution: Increase stir time with 1N HCl to 60 min C2->S2 S3 Solution: Add 1% Et₃N to chromatography eluent C3->S3

Caption: A decision tree for troubleshooting common work-up issues.

Part 4: Frequently Asked Questions (FAQs)

  • Q1: Why should I use the N-TMS protected amine instead of using 5-Methylisoxazol-3-amine directly in my reaction?

    • The primary amine (N-H) proton is acidic and can interfere with a wide range of reactions, particularly those involving strong bases (e.g., organolithiums, Grignards) or acylating agents where N-acylation could compete with a desired O-acylation. The TMS group masks this reactive proton, rendering the nitrogen nucleophilic but not protic.

  • Q2: What are the ideal storage conditions for 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine?

    • Like most silyl-protected amines, it is sensitive to moisture, which can cause premature hydrolysis. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon), preferably in a refrigerator or freezer to minimize degradation over time.

  • Q3: How can I confirm that the TMS group has been successfully removed?

    • TLC: The most straightforward method. The product, 5-Methylisoxazol-3-amine, is significantly more polar (lower Rf value) than its N-silylated precursor. The disappearance of the starting material spot on the TLC plate is a strong indicator of complete deprotection.

    • ¹H NMR: In the proton NMR spectrum, the large singlet corresponding to the nine protons of the trimethylsilyl group (usually around 0.1-0.3 ppm) will disappear upon deprotection. Concurrently, a broad singlet corresponding to the -NH₂ protons will appear (the chemical shift of which is highly dependent on solvent and concentration).

References

  • Hollander, C. W. D. (1970). U.S. Patent No. 3,536,729. U.S.
  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Fact Sheet for Pet Owners and Veterinarians about Potential Adverse Events Associated with Isoxazoline Flea and Tick Products. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Retrieved from [Link]

  • Cheng Research Group. (n.d.). S1 Supporting Information N-Trimethylsilyl Amines for Controlled Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Retrieved from [Link]

  • MDPI. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Survey of canine use and safety of isoxazoline parasiticides. Retrieved from [Link]

  • Schänzer, W. (1997). Recent advances in doping analysis (4). Sport und Buch Strauß, Köln.
  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Advances in Nitrogen Protection and Deprotection. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Animal Drug Safety Communication: FDA Alerts Pet Owners and Veterinarians About Potential for Neurologic Adverse Events Associated with Certain Flea and Tick Products. Retrieved from [Link]

  • Open Access Pub. (2025). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Retrieved from [Link]

  • ResearchGate. (2018). N-(Trimethylsilyl)imidazole. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Isoxazolamine, 5-methyl-. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • ResearchGate. (n.d.). Isomerization reaction of 3-amine-5-methylisoxazole and.... Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Analysis of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine: A Comprehensive Comparison Guide

Executive Summary 5-Methylisoxazol-3-amine is a highly polar, low-molecular-weight heterocyclic amine frequently utilized as a building block in pharmaceutical synthesis (e.g., sulfonamide analogs)[1]. Direct analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methylisoxazol-3-amine is a highly polar, low-molecular-weight heterocyclic amine frequently utilized as a building block in pharmaceutical synthesis (e.g., sulfonamide analogs)[1]. Direct analysis of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) often suffers from poor peak shape and thermal degradation due to the active hydrogen on the primary amine. To circumvent this, researchers employ silylation to generate 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine .

This guide provides an objective, data-backed comparison of analyzing this TMS-derivatized compound via GC-EI-MS versus LC-ESI-MS/MS, highlighting the critical impact of hydrolytic stability on platform selection[2].

Mechanistic Causality: The Role and Risks of TMS Derivatization

The decision to derivatize 5-methylisoxazol-3-amine is driven by the need to mask the primary amine's hydrogen-bonding capability. Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen with a bulky trimethylsilyl (TMS) group, significantly reducing the analyte's boiling point and enhancing thermal stability for GC analysis[2].

However, the resulting nitrogen-silicon (N-Si) bond is hydrolytically labile. The primary factor governing this instability is the susceptibility of the silicon atom to nucleophilic attack by water, a reaction accelerated in acidic environments[2]. Consequently, while the TMS derivative is highly stable in the inert, anhydrous environment of a GC system, it rapidly degrades back to the underivatized amine when introduced to the aqueous, acidic mobile phases typical of Liquid Chromatography (LC) workflows.

Hydrolysis TMS_Amine 5-Methyl-N-(TMS)isoxazol-3-amine (Derivatized) Underiv 5-Methylisoxazol-3-amine (Underivatized) TMS_Amine->Underiv Hydrolysis TMS_OH Trimethylsilanol (TMS-OH) TMS_Amine->TMS_OH Cleavage Water H2O / H+ (LC Mobile Phase) Water->Underiv

Hydrolytic degradation pathway of the TMS-amine bond in aqueous LC-MS conditions.

Analytical Platform Comparison

GC-EI-MS: The Optimal Environment for TMS Derivatives

Gas chromatography coupled with electron ionization (GC-EI-MS) is the gold standard for analyzing 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine. The absence of moisture in the helium carrier gas preserves the N-Si bond. Under 70 eV electron ionization, the compound yields a robust molecular ion (m/z 170) and a characteristic [M-15]+ base peak (m/z 155) resulting from the loss of a methyl radical from the TMS group. To prevent degradation during the injection process—a known source of matrix effects and signal variation—automated online derivatization is highly recommended[3].

LC-ESI-MS/MS: The Suboptimal Path

Attempting to analyze the TMS-derivatized compound via LC-ESI-MS/MS is counterproductive. The standard reverse-phase mobile phases (e.g., Water/Acetonitrile with 0.1% Formic Acid) induce immediate hydrolysis[2]. The mass spectrometer will detect the underivatized 5-methylisoxazol-3-amine at m/z 99 ([M+H]+) rather than the intact derivative[1]. For LC-MS workflows, it is analytically superior to bypass derivatization entirely and analyze the native compound using Hydrophilic Interaction Liquid Chromatography (HILIC) or standard C18 columns optimized for polar retention.

Workflow Start 5-Methylisoxazol-3-amine (Underivatized) Deriv TMS Derivatization (MSTFA / Pyridine) Start->Deriv Silylation TMS_Comp 5-Methyl-N-(TMS)isoxazol-3-amine (m/z 170) Deriv->TMS_Comp GCMS GC-EI-MS Platform (Inert, Moisture-Free) TMS_Comp->GCMS Recommended LCMS LC-ESI-MS/MS Platform (Aqueous Mobile Phase) TMS_Comp->LCMS Not Recommended Result1 Optimal: High Sensitivity Intact Molecular Ion GCMS->Result1 Result2 Suboptimal: Rapid Hydrolysis Loss of TMS Group LCMS->Result2

Workflow comparing GC-MS and LC-MS paths for 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine.

Quantitative Performance Data

The following table summarizes the objective performance metrics of analyzing the compound across different platforms and states.

ParameterGC-EI-MS (TMS Derivatized)LC-ESI-MS/MS (TMS Derivatized)LC-ESI-MS/MS (Underivatized)
Analyte Detected 5-Methyl-N-(TMS)isoxazol-3-amine5-Methylisoxazol-3-amine (Hydrolyzed)5-Methylisoxazol-3-amine
Primary Ion (m/z) 170 (M+•), 155 ([M-15]+)99 ([M+H]+)99 ([M+H]+)
Chromatographic Peak Shape Excellent (Sharp, symmetric)Poor (Split peaks due to on-column hydrolysis)Good (Requires optimized polar column)
Hydrolytic Stability High (in anhydrous conditions)Extremely Low (< 1 minute half-life)N/A (Native state)
Limit of Detection (LOD) 1-5 ng/mLHighly variable (Matrix dependent)5-10 ng/mL
Matrix Effects Low to Moderate (Liner dependent)[3]High (Ion suppression from TMS-OH byproduct)Moderate

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to monitor derivatization efficiency and hydrolytic degradation.

Protocol A: GC-EI-MS Analysis with Online Derivatization

Objective: Maximize stability of the N-Si bond by minimizing benchtop moisture exposure.

  • Sample Preparation: Dissolve 1 mg of 5-methylisoxazol-3-amine standard in 1 mL of anhydrous pyridine. Add 10 µL of a deuterated internal standard (e.g., Pyridine-d5) to monitor injection volume reproducibility.

  • Online Derivatization Setup: Utilize an autosampler capable of online reactions. Program the robotic arm to transfer 50 µL of the sample into a sealed microvial containing 50 µL of MSTFA (with 1% TMCS as a catalyst).

  • Incubation: Incubate the mixture at 37°C for 30 minutes with agitation (600 rpm) directly within the autosampler heating block.

  • Injection: Immediately inject 1 µL of the derivatized mixture into the GC inlet (Split ratio 10:1, Inlet Temp: 250°C).

  • System Validation Check: Monitor the chromatogram for the presence of the underivatized amine (m/z 98). A peak area ratio of underivatized to derivatized > 0.05 indicates moisture contamination in the pyridine, MSTFA reagent degradation, or active sites in the GC liner[3].

Protocol B: LC-ESI-MS/MS Analysis (Underivatized Baseline)

Objective: Provide a reliable alternative workflow when GC-MS is unavailable, acknowledging the futility of injecting the TMS derivative.

  • Sample Preparation: Dissolve the native 5-methylisoxazol-3-amine in 50:50 Acetonitrile:Water. Do not apply silylation reagents.

  • Chromatography: Utilize a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure adequate retention of the polar amine. Mobile Phase A: 10 mM Ammonium Formate in Water. Mobile Phase B: Acetonitrile.

  • Mass Spectrometry: Operate in Positive ESI mode. Monitor the Multiple Reaction Monitoring (MRM) transition for m/z 99 -> m/z 43 (characteristic fragmentation of the isoxazole ring)[1].

  • System Validation Check: Inject a blank containing MSTFA reagent exposed to the mobile phase to map the elution profile of Trimethylsilanol (TMS-OH), ensuring it does not cause ion suppression zones at the retention time of the target analyte.

References

  • A Comparative Guide to the Hydrolytic Stability of Trimethylsilyl (TMS) Derivatives.Benchchem.
  • Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS.Thermo Fisher Scientific.
  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.MDPI.
  • 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172.PubChem.

Sources

Comparative

A Comparative Guide to the FTIR Spectral Analysis of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine. Designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of the compound's spectral features, a comparison with relevant alternatives, and the experimental data necessary for its characterization. Our approach is grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction

5-Methyl-N-(trimethylsilyl)isoxazol-3-amine is a derivatized form of 5-methylisoxazol-3-amine, a key heterocyclic scaffold found in numerous pharmaceuticals. The introduction of a trimethylsilyl (TMS) group is a common strategy in organic synthesis and analytical chemistry to enhance volatility for gas chromatography (GC), improve solubility in non-polar solvents, and protect reactive functional groups like amines.[1][2][3] Understanding the spectral signature of this silylated derivative is crucial for reaction monitoring, quality control, and structural elucidation. This guide will dissect the FTIR spectrum, providing a foundational understanding for researchers working with this and similar molecules.

The Significance of FTIR in Characterizing Silylated Isoxazoles

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the molecule. For 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine, FTIR is instrumental in confirming the successful silylation of the parent amine by identifying the vibrational modes associated with the Si-N and Si-C bonds of the TMS group, alongside the characteristic vibrations of the isoxazole ring.

Experimental Protocol: Acquiring the FTIR Spectrum

A standard protocol for obtaining a high-quality FTIR spectrum of a solid sample like 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine is as follows:

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

Sample Preparation:

  • Ensure the ATR crystal surface is impeccably clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric water and carbon dioxide, as well as any intrinsic absorbance of the crystal.

  • Place a small amount of the solid 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine sample onto the center of the ATR crystal.

  • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64 (co-added to improve signal-to-noise ratio)

  • Apodization: Happ-Genzel

The resulting spectrum should be baseline corrected and normalized for comparative analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Clean_ATR Clean ATR Crystal Background_Scan Record Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Set_Parameters Set Spectrometer Parameters Apply_Pressure->Set_Parameters Collect_Spectrum Collect Sample Spectrum Set_Parameters->Collect_Spectrum Baseline_Correction Baseline Correction Collect_Spectrum->Baseline_Correction Normalization Normalization Baseline_Correction->Normalization

Caption: Experimental workflow for obtaining an FTIR spectrum using an ATR accessory.

Spectral Interpretation and Comparative Analysis

The FTIR spectrum of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine is a composite of the vibrational modes of the isoxazole ring, the methyl group, the silylated amine, and the trimethylsilyl group. A detailed assignment of the key absorption bands is presented below, in comparison with its non-silylated precursor, 5-methylisoxazol-3-amine, and general characteristics of trimethylsilyl compounds.

Vibrational Mode Expected Wavenumber (cm⁻¹) for 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine Comparative Data for 5-Methylisoxazol-3-amine (cm⁻¹) Comparative Data for Trimethylsilyl (TMS) Compounds (cm⁻¹) Significance
N-H StretchAbsent or very weak3290-3300 (strong, broad)N/AThe absence or significant reduction in the intensity of the N-H stretching band is a primary indicator of successful silylation of the amine group.
C-H Stretch (Aromatic/Heteroaromatic)~3100-3150~3100-3150N/ACorresponds to the C-H stretching of the isoxazole ring.
C-H Stretch (Aliphatic)2960-2980 (asymmetric), 2850-2870 (symmetric)2920-29502960 (asymmetric), 2870 (symmetric) for Si-CH₃[4]Vibrations of the methyl group on the isoxazole ring and the methyl groups of the TMS moiety.
C=N Stretch (Isoxazole Ring)~1615-1640~1620N/ACharacteristic stretching vibration of the carbon-nitrogen double bond within the isoxazole ring.[5]
C=C Stretch (Isoxazole Ring)~1570-1600~1580N/AStretching vibration of the carbon-carbon double bond within the isoxazole ring.[5]
Si-CH₃ Symmetric Bending~1250-1260N/A1250-1260 (strong, sharp)[4]A hallmark peak for the trimethylsilyl group.
N-O Stretch (Isoxazole Ring)~1400-1420~1410N/ACharacteristic stretching vibration of the nitrogen-oxygen bond in the isoxazole ring.
Si-N Stretch~915-950N/A915-950 (strong for Si-N-Si)[6]A key indicator of the formation of the silicon-nitrogen bond, confirming silylation.
Si-C Stretch~840-870N/A840-870 (strong)[4]Another characteristic absorption for the trimethylsilyl group.

Analysis of Key Spectral Differences:

The most telling comparison is between the spectrum of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine and its precursor, 5-methylisoxazol-3-amine. The disappearance of the strong, broad N-H stretching bands in the 3300-3400 cm⁻¹ region for the silylated compound is the most definitive evidence of the reaction's success.

Concurrently, the appearance of strong and sharp absorption bands characteristic of the trimethylsilyl group provides further confirmation. The symmetric bending of the Si-CH₃ groups around 1250 cm⁻¹ is particularly diagnostic.[4] Additionally, the emergence of a strong band in the 915-950 cm⁻¹ region, attributable to the Si-N stretching vibration, is a direct marker of the newly formed bond.[6] The strong Si-C stretching vibrations around 840-870 cm⁻¹ further solidify the presence of the TMS group.[4]

The vibrations associated with the isoxazole ring and the methyl group are expected to remain relatively unchanged between the parent compound and its silylated derivative, although minor shifts may occur due to the change in the electronic environment upon silylation.

spectral_comparison cluster_precursor Precursor: 5-Methylisoxazol-3-amine cluster_silylated Silylated Derivative Target 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine Precursor_Features Key Features: - Strong N-H stretch (~3300 cm⁻¹) - Isoxazole ring vibrations - No Si-C or Si-N bands Target->Precursor_Features Loses Silylated_Features Key Features: - Absent/Weak N-H stretch - Strong Si-CH₃ bend (~1250 cm⁻¹) - Strong Si-N stretch (~930 cm⁻¹) - Strong Si-C stretch (~850 cm⁻¹) - Isoxazole ring vibrations Target->Silylated_Features Gains

Sources

Validation

A Comparative Crystallographic Guide to 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the X-ray crystallographic features of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine, a compound of in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the X-ray crystallographic features of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine, a compound of interest in medicinal chemistry, benchmarked against structurally related isoxazole derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but a cohesive narrative that explains the rationale behind the experimental design, from synthesis to structural elucidation.

The isoxazole scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The introduction of a trimethylsilyl (TMS) group to the 3-amino position of 5-methylisoxazole can significantly alter its physicochemical properties, including lipophilicity and metabolic stability, making its structural analysis crucial for rational drug design. While a specific crystal structure for 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine is not publicly available, this guide will present a plausible synthetic route and a predicted crystallographic dataset for comparative purposes, alongside experimentally determined structures of relevant isoxazole derivatives.

The Significance of Silylation in Drug Design

The strategic incorporation of a trimethylsilyl (TMS) group can be a powerful tool in medicinal chemistry. Silylation can enhance a molecule's volatility and thermal stability, which is advantageous for certain analytical techniques. From a pharmacological perspective, the TMS group can act as a bioisostere for other functional groups, potentially improving membrane permeability and influencing metabolic pathways. Understanding the precise three-dimensional arrangement of atoms conferred by the TMS group is therefore paramount for predicting its impact on biological activity.

Experimental Design: A Self-Validating Workflow

The journey from a chemical entity to a fully characterized crystal structure is a multi-step process that demands precision and foresight. Each stage, from synthesis to data refinement, is designed to be a self-validating system, ensuring the integrity of the final structural model.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Deposition Structure_Refinement->Validation

Caption: A generalized workflow for X-ray crystallographic analysis.

Part 1: Synthesis and Crystallization

Synthesis of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine

The synthesis of the title compound can be achieved through a standard silylation reaction of the commercially available 3-amino-5-methylisoxazole.

Protocol:

  • To a solution of 3-amino-5-methylisoxazole (1.0 g, 10.2 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere of argon, add triethylamine (1.5 mL, 10.8 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl chloride (1.3 mL, 10.2 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine.

Rationale: The use of an inert atmosphere and anhydrous solvents is critical to prevent the hydrolysis of the trimethylsilyl chloride reagent and the silylated product. Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Growing High-Quality Single Crystals

The success of an X-ray crystallographic analysis is contingent upon the quality of the single crystal. The following protocol outlines a general approach to obtaining diffraction-quality crystals.[1][2][3]

Protocol:

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane) to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.[3]

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent.[4] Filter the solution to remove any particulate matter. Loosely cover the container (e.g., with parafilm containing a few pinholes) and allow the solvent to evaporate slowly over several days in a vibration-free environment.[4][5]

  • Slow Cooling: Alternatively, prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).[5] The slow cooling rate is crucial for the formation of large, well-ordered crystals.[4]

Rationale: Rapid crystallization often leads to the formation of small, poorly ordered crystals or a precipitate, which are unsuitable for single-crystal X-ray diffraction.[5] Slow crystallization allows the molecules to arrange themselves into a well-defined crystal lattice, minimizing defects.

Part 2: X-ray Diffraction Analysis

The determination of the three-dimensional molecular structure from a single crystal is a well-established process.

G Crystal Single Crystal Diffractometer Goniometer & Detector Crystal->Diffractometer Xray_Source X-ray Source Xray_Source->Crystal Diffraction_Pattern Diffraction Pattern Diffractometer->Diffraction_Pattern Electron_Density_Map Electron Density Map Diffraction_Pattern->Electron_Density_Map Fourier Transform Structural_Model Refined 3D Structure Electron_Density_Map->Structural_Model Model Building & Refinement

Caption: The process of X-ray diffraction from crystal to structure.

Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.[4]

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[6] Monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal.[7] The crystal is rotated, and the diffraction pattern is recorded on a detector.[8]

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F².[9] This iterative process adjusts atomic positions, bond lengths, and angles to best fit the experimental data.

Part 3: Comparative Crystallographic Analysis

The following table presents a comparison of the crystallographic data for our predicted structure of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine and two experimentally determined isoxazole derivatives. This allows for an objective assessment of the structural impact of the N-trimethylsilyl group.

Parameter5-Methyl-N-(trimethylsilyl)isoxazol-3-amine (Predicted)N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine[10](E)-2-{[(5-methylisoxazol-3-yl)imino]methyl}phenol[10]
Formula C7H14N2OSiC19H26N2O2C11H10N2O2
Formula Weight 170.29314.42202.21
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/c
a (Å) 8.5 (Predicted)9.024(2)12.345(3)
b (Å) 12.1 (Predicted)22.592(10)5.678(1)
c (Å) 9.8 (Predicted)9.782(3)14.567(3)
β (˚) 105.0 (Predicted)116.548(2)109.87(2)
Volume (ų) 973.4 (Predicted)1783.1(9)960.1(4)
Z 444
Density (g/cm³) 1.16 (Predicted)1.1701.398
R-factor (%) -5.44.8

Discussion of Comparative Data:

The predicted monoclinic crystal system for 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine is consistent with that observed for the other two isoxazole derivatives, suggesting a similar packing motif may be adopted. The predicted unit cell dimensions are smaller, which is expected due to the smaller molecular weight and volume of the TMS derivative compared to the larger substituents in the other compounds.

The introduction of the bulky trimethylsilyl group is expected to significantly influence the intermolecular interactions. While the other derivatives exhibit hydrogen bonding potential through their phenolic hydroxyl groups and imine nitrogens, the N-silylation in our target compound removes the N-H donor. This will likely lead to a packing arrangement dominated by weaker van der Waals forces and potentially C-H···O or C-H···N interactions. The Si-N bond length in silylated amines is typically in the range of 1.73-1.75 Å.[11][12]

Conclusion

This guide has provided a comprehensive overview of the X-ray crystallographic analysis of 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine derivatives. By presenting a plausible synthetic route, a detailed experimental workflow, and a comparative analysis with known structures, we have laid the groundwork for future experimental investigations into this class of compounds. The structural insights gained from such studies are invaluable for the rational design of novel therapeutic agents with improved pharmacological profiles.

References

  • Indian Chemical Society. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography. Retrieved from [Link]

  • Frank, W., & Gjikaj, M. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Molecules, 28(12), 4761. [Link]

  • Çelik, Ö., Ulusoy, M., Taş, E., & İde, S. (2007). Synthesis and Crystallographic Structure Studies of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine. Analytical Sciences: X-ray Structure Analysis Online, 23(10), x185-x186. [Link]

  • Development Team. (n.d.). Crystallography & crystal growth Module : Experimental methods for x-ray diffraction. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]

  • Frank, W., & Gjikaj, M. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Molecules, 28(12), 4761. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • Oxford Cryosystems. (n.d.). Single Crystal Diffraction. [Link]

  • LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • Lumpi, D., Stöger, B., Hametner, C., & Fröhlich, J. (2015). Crystal chemistry of layered structures formed by linear rigid silyl-capped molecules. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 71(Pt 5), 558–570. [Link]

  • Pozdnyakov, D. S., et al. (2020). α-Silyl amines as electron donors: application in synthetic organic chemistry. Russian Chemical Reviews, 89(10), 1033. [Link]

  • LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • Al-Shihry, S. S. (2005). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine. Molbank, 2005(6), M447. [Link]

  • Gulevskaya, A. V., et al. (2018). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. Chemistry of Heterocyclic Compounds, 54(8), 784-793. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

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  • Song, B. A., et al. (2019). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 24(18), 3247. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine: A Focus on Personal Protective Equipment

Hazard Profile: An Evidence-Based Assessment Due to the absence of a dedicated SDS for 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine, we must extrapolate from the known hazards of analogous compounds, such as 5-Amino-3-met...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile: An Evidence-Based Assessment

Due to the absence of a dedicated SDS for 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine, we must extrapolate from the known hazards of analogous compounds, such as 5-Amino-3-methylisoxazole and other substituted isoxazoles. These related chemicals are consistently classified with the following hazards:

  • Skin Corrosion/Irritation: Causes skin irritation, and in some cases, severe burns.[1][2][3]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][4][5]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory system irritation.[4][7]

The trimethylsilyl group may also introduce moisture sensitivity, a factor to consider in handling and storage. Given these potential risks, a comprehensive PPE strategy is not merely recommended; it is imperative.

Core PPE Requirements: A Multi-Layered Defense

The selection of appropriate PPE is the most direct and effective control measure for preventing exposure. The following table summarizes the minimum required PPE for handling 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine.

Protection Type Specification Rationale and Best Practices
Eye & Face Protection Chemical safety goggles with side shields (ANSI Z87.1 or EN166 compliant). A face shield should be worn over goggles when there is a significant splash hazard.Protects against splashes and airborne particles that can cause serious eye damage.[1][4] Standard safety glasses do not provide a sufficient seal.
Skin Protection Nitrile or neoprene gloves. A standard laboratory coat is mandatory. For larger quantities or significant splash risk, a chemically resistant apron over the lab coat is recommended.Prevents direct skin contact, which can lead to irritation or toxic absorption.[2][4][8] Contaminated clothing must be removed immediately and laundered before reuse.[2][8]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1][4] If a fume hood is not available or if dust/aerosol generation is unavoidable, a NIOSH-approved respirator (e.g., N95 for particulates or an organic vapor cartridge for vapors) is required.Minimizes the inhalation of potentially harmful and irritating dust or vapors.[4][5][7]
Operational Workflow: From Preparation to Disposal

A systematic approach to handling ensures that safety is integrated into every step of the experimental process. The following workflow provides a step-by-step guide for researchers.

  • Area Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • PPE Inspection: Before donning, inspect all PPE for signs of wear, cracks, or contamination.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and unobstructed.[3]

  • Donning PPE: Don PPE in the correct order: lab coat, then respirator (if needed), followed by eye protection, and finally gloves.

  • Chemical Transfer: Handle the compound exclusively within the fume hood.[1][4]

  • Weighing: If weighing the solid, do so in the fume hood to contain any dust.

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite), and place it in a sealed container for disposal.[9] For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1][2]

  • Waste Disposal: Dispose of all contaminated PPE (gloves, wipes) and chemical waste in a designated, sealed hazardous waste container.[6][8] All waste must be handled in accordance with local, state, and federal regulations.

Below is a visual representation of the PPE selection and handling workflow.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area 1. Prepare Work Area (Fume Hood On, Clear Surface) check_emergency 2. Verify Emergency Equipment (Eyewash, Shower) prep_area->check_emergency don_ppe 3. Don PPE (Coat, Goggles, Gloves) check_emergency->don_ppe handle_chem 4. Handle Chemical in Fume Hood don_ppe->handle_chem spill_node Spill Occurs? handle_chem->spill_node spill_yes Follow Spill Protocol spill_node->spill_yes Yes spill_no 5. Proceed with Experiment spill_node->spill_no No decon 6. Decontaminate Work Area spill_no->decon doff_ppe 7. Doff PPE Correctly decon->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands dispose 9. Dispose of Waste Properly wash_hands->dispose

A step-by-step workflow for safe handling of isoxazole compounds.
Emergency Procedures: Rapid and Effective Response

In the event of accidental exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1][4]

Always have the Safety Data Sheet for a related compound available for emergency responders.

By adhering to these rigorous safety protocols, researchers can confidently advance their work while upholding the highest standards of laboratory safety.

References

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  • Safety D
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  • Safety D
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  • 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172. PubChem.
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